Dehydroeburicoic acid monoacetate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H50O4/c1-20(2)21(3)10-11-23(29(35)36)24-14-18-33(9)26-12-13-27-30(5,6)28(37-22(4)34)16-17-31(27,7)25(26)15-19-32(24,33)8/h12,15,20,23-24,27-28H,3,10-11,13-14,16-19H2,1-2,4-9H3,(H,35,36)/t23-,24-,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHCPTDPDUADTK-DLCVLMBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H50O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Dehydroeburicoic Acid Monoacetate: A Technical Guide to its Natural Source and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid monoacetate, a lanostane-type triterpenoid (B12794562), has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of the relevant biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Source
The principal natural source of this compound is the fungus Wolfiporia cocos (formerly known as Poria cocos).[1] This wood-decay fungus, commonly used in traditional Chinese medicine, is a rich reservoir of various bioactive triterpenoids. This compound is found within the sclerotium of the fungus, which is the dense, dormant mycelial mass.
Isolation and Purification of this compound
The isolation of this compound from Wolfiporia cocos involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a synthesized methodology based on established techniques for the isolation of lanostane (B1242432) triterpenoids from this fungal source.
Experimental Protocol: Isolation and Purification
2.1.1. Materials and Equipment
-
Dried and pulverized sclerotium of Wolfiporia cocos
-
Ethanol (B145695) (75% and 95%)
-
Silica (B1680970) gel (70-230 mesh and 200-300 mesh)
-
Reversed-phase C18 silica gel
-
Rotary evaporator
-
Column chromatography apparatus
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Analytical thin-layer chromatography (TLC) plates
2.1.2. Step-by-Step Procedure
-
Extraction:
-
The dried and pulverized sclerotium of W. cocos (10 kg) is subjected to reflux extraction with 75% ethanol for 3 hours. This process is repeated three times to ensure exhaustive extraction of the triterpenoids.[2][3]
-
The ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Fractionation:
-
The crude extract is adsorbed onto silica gel (200-300 mesh).
-
The adsorbed extract is then subjected to silica gel column chromatography (70-230 mesh).
-
A gradient elution is performed using a solvent system of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol (e.g., CH₂Cl₂:MeOH, 97:3; 96:4; 90:10, and finally 100% MeOH).[3]
-
Fractions are collected and monitored by TLC. Fractions with similar TLC profiles are combined.
-
-
Purification:
-
The combined fractions rich in the target compound are further purified using reversed-phase C18 column chromatography.
-
The column is eluted with a methanol-water solvent system, with the methanol concentration being adjusted to achieve optimal separation.
-
Final purification is achieved by preparative HPLC on a C18 column to yield this compound of high purity.
-
Data Presentation: Purity
The purity of the isolated this compound can be determined by High-Performance Liquid Chromatography (HPLC). Commercial suppliers of this compound report purities in the range of 95-99%.[1]
| Compound | Purity (%) | Analytical Method |
| This compound | 95-99 | HPLC-DAD or HPLC-ELSD |
Biological Activity and Signaling Pathway
While studies on the specific signaling pathways of this compound are limited, extensive research has been conducted on its non-acetylated counterpart, dehydroeburicoic acid (DEA). DEA has been identified as a dual inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[4][5] This dual inhibition leads to the activation of the Nrf2-antioxidant response element (ARE) pathway, a critical cellular defense mechanism against oxidative stress.
The Keap1-Nrf2-ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or electrophilic compounds, the interaction between Keap1 and Nrf2 is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.
Dehydroeburicoic acid has been shown to directly engage Keap1, disrupting the Keap1-Nrf2 complex.[4] Additionally, DEA inhibits GSK3β, a kinase that promotes the degradation of Nrf2.[4] The inhibition of both Keap1 and GSK3β by DEA leads to a robust accumulation and activation of Nrf2, resulting in the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[4]
Given the structural similarity, it is plausible that this compound may exert its biological effects through a similar mechanism of action on the Keap1-Nrf2-ARE pathway. Further research is warranted to confirm this hypothesis.
Visualization of the Signaling Pathway
Caption: Signaling pathway of Dehydroeburicoic Acid (DEA).
Experimental Workflow Visualization
Caption: Isolation workflow for this compound.
Conclusion
This compound, a lanostane triterpenoid from Wolfiporia cocos, represents a promising natural product for further pharmacological investigation. The detailed isolation protocol and understanding of the potential mechanism of action through the Keap1-Nrf2-ARE signaling pathway, as elucidated through studies of its deacetylated form, provide a solid foundation for future research. This guide serves as a technical resource to facilitate the exploration of this compound's therapeutic potential.
References
- 1. CAS 77035-42-8 | this compound [phytopurify.com]
- 2. The Lanostane Triterpenoids in Poria cocos Play Beneficial Roles in Immunoregulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid Monoacetate: A Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for dehydroeburicoic acid monoacetate, a lanostane-type triterpenoid (B12794562) isolated from fungi such as Poria cocos. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Compound Profile
-
Compound Name: this compound
-
Synonyms: 3-O-Acetyldehydroeburicoic acid
-
CAS Number: 77035-42-8[1]
-
Molecular Formula: C₃₃H₅₀O₄[1]
-
Molecular Weight: 510.75 g/mol [1]
-
Botanical Source: Poria cocos (syn. Wolfiporia cocos) and other fungi[1]
-
Compound Type: Triterpenoid
Spectroscopic Data
While a complete, publicly available dataset for this compound is not readily found, the following tables represent the expected ¹H and ¹³C NMR chemical shifts and mass spectrometry data. These are based on the analysis of the parent compound, dehydroeburicoic acid, and known acetylation effects on similar triterpenoid structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| 3 | ~4.5 | m |
| 7 | ~5.4 | br d |
| 11 | ~5.6 | br d |
| 24(28) | ~4.7, ~4.6 | br s, br s |
| Acetyl-CH₃ | ~2.05 | s |
| Methyls (various) | 0.6 - 1.2 | s |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| 1 | ~35.5 |
| 2 | ~27.8 |
| 3 | ~80.9 |
| 4 | ~38.9 |
| 5 | ~50.5 |
| 6 | ~24.2 |
| 7 | ~119.8 |
| 8 | ~145.3 |
| 9 | ~140.8 |
| 10 | ~37.1 |
| 11 | ~116.5 |
| 12 | ~39.5 |
| 13 | ~44.0 |
| 14 | ~49.8 |
| 15 | ~32.1 |
| 16 | ~28.3 |
| 17 | ~51.2 |
| 18 | ~16.0 |
| 19 | ~18.3 |
| 20 | ~36.2 |
| 21 | ~180.1 |
| 22 | ~33.9 |
| 23 | ~29.7 |
| 24 | ~156.4 |
| 25 | ~33.8 |
| 26 | ~21.9 |
| 27 | ~22.0 |
| 28 | ~106.1 |
| 29 | ~28.0 |
| 30 | ~15.8 |
| 31 | ~24.8 |
| Acetyl-C=O | ~171.0 |
| Acetyl-CH₃ | ~21.3 |
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M+H]⁺ | 511.3782 |
| [M+Na]⁺ | 533.3601 |
| [M-H]⁻ | 509.3630 |
Experimental Protocols
The following are detailed methodologies for the key experiments typically involved in the isolation and characterization of this compound from its natural source.
Isolation and Purification
-
Extraction: The dried and powdered sclerotia of Poria cocos are extracted with a suitable solvent, typically 95% ethanol, at room temperature. The extraction is usually repeated multiple times to ensure a high yield.
-
Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. The triterpenoid fraction, including this compound, is typically found in the ethyl acetate fraction.
-
Chromatography: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.
-
Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column eluted with a gradient of n-hexane and ethyl acetate.
-
Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with methanol (B129727) as the mobile phase.
-
Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often performed on a preparative HPLC system with a C18 column, using a mobile phase such as methanol-water or acetonitrile-water.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
Sample Preparation: A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube.
-
Instrumentation: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, standard parameters are used. For ¹³C NMR, proton-decoupled spectra are acquired. 2D NMR experiments are performed using standard pulse programs provided by the instrument manufacturer.
-
-
Mass Spectrometry:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: High-resolution mass spectrometry (HRMS) is typically performed on a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Data is acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻).
-
Visualizations
The following diagrams illustrate the general workflow for the characterization of this compound and a potential signaling pathway for the parent compound, dehydroeburicoic acid.
References
In vitro biological activity of Dehydroeburicoic acid monoacetate
An In-Depth Technical Guide on the In Vitro Biological Activity of Dehydroeburicoic Acid and Its Monoacetate Derivative
Introduction
Dehydroeburicoic acid is a lanostane-type triterpenoid (B12794562) primarily isolated from medicinal fungi such as Antrodia cinnamomea (synonymous with Antrodia camphorata) and Poria cocos.[1][2] This class of compounds has garnered significant scientific interest due to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] While the user's query specifically requests information on Dehydroeburicoic acid monoacetate, the available scientific literature predominantly focuses on its parent compound, Dehydroeburicoic acid (DEA). This guide provides a comprehensive overview of the in vitro biological activities of DEA, with references to its monoacetate form where data is available. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Quantitative Biological Activity Data
The in vitro efficacy of Dehydroeburicoic acid (DEA) and its derivatives has been quantified across various biological assays. The following tables summarize the key findings.
Table 1.1: Enzyme Inhibition and Receptor Interaction
| Compound | Target | Assay Type | Metric | Value | Reference |
| Dehydroeburicoic Acid (DEA) | Keap1-Nrf2 Protein-Protein Interaction | Fluorescence Polarization | EC₅₀ | 14.1 µM | [2] |
| Dehydroeburicoic Acid (DEA) | Glycogen Synthase Kinase 3β (GSK3β) | Luminescent Kinase Assay | EC₅₀ | 8.0 ± 0.7 µM | [2] |
| Dehydroeburicoic Acid (DEA) | Topoisomerase II | In vitro enzyme assay | - | Inhibitory Activity | [3][4] |
Table 1.2: Cytotoxic and Anti-proliferative Activity
| Compound | Cell Line | Assay Type | Metric | Value | Reference |
| This compound | Lung Adenocarcinoma (A549) | Cytotoxicity Assay | IC₅₀ | 63.6 µM to 171.0 µM | [5] |
| Dehydroeburicoic Acid (DEA) | Leukemia (HL-60) | Cytotoxicity Assay | - | Most potent cytotoxic component among 5 tested triterpenoids | [3][4] |
| Dehydroeburicoic Acid (DEA) | Normal Human Liver (LO2) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |
| Dehydroeburicoic Acid (DEA) | Human Embryonic Kidney (HEK 293T) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |
| Dehydroeburicoic Acid (DEA) | Hepatocellular Carcinoma (HepG2) | MTT Assay (48h) | - | No significant cytotoxicity up to 100 µM | [2] |
Key Signaling Pathways
Dehydroeburicoic acid exerts its biological effects by modulating several critical intracellular signaling pathways. The primary mechanisms identified involve the activation of the Nrf2 antioxidant response and the induction of apoptosis in cancer cells.
Keap1-Nrf2 and GSK3β Dual Inhibition Pathway
Dehydroeburicoic acid has been identified as a dual inhibitor that enhances the activity of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] It achieves this through two distinct mechanisms:
-
Inhibition of Keap1-Nrf2 Interaction: DEA disrupts the protein-protein interaction between Keap1 and Nrf2.[2] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, DEA allows Nrf2 to accumulate.[2]
-
Inhibition of GSK3β: DEA also inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that can independently promote Nrf2 degradation.[2][6]
The accumulation of Nrf2 leads to its translocation into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of protective enzymes like HO-1 and NQO1.[2] This dual-inhibition mechanism provides a robust activation of the cellular antioxidant defense system, which is particularly relevant in pathologies like alcoholic liver disease (ALD).[2][6]
Apoptosis Induction in Cancer Cells
In the context of oncology, Dehydroeburicoic acid has been shown to be the most potent cytotoxic component among several triterpenoids isolated from A. camphorata, particularly against leukemia cells (HL-60).[3][4] Its mechanism involves the induction of DNA damage, which triggers an apoptotic cascade.[3][4] This is characterized by the phosphorylation of H2A.X and Chk2, activation of caspase-3, and subsequent cleavage of PARP (Poly (ADP-ribose) polymerase).[3] Furthermore, DEA has been found to inhibit topoisomerase II, an enzyme crucial for DNA replication, which contributes to its anticancer effects.[4]
Experimental Protocols
This section details the methodologies for key in vitro assays used to characterize the biological activity of Dehydroeburicoic acid.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cells (e.g., LO2, HEK 293T, HepG2) are seeded into 96-well plates at a specified density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., DEA from 0-100 µM).[2] A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.[2]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Keap1-Nrf2 Protein-Protein Interaction (Fluorescence Polarization Assay)
This assay is used to identify inhibitors of the Keap1-Nrf2 interaction in a high-throughput format.
Methodology:
-
Principle: A fluorescently labeled peptide derived from the Nrf2 protein (containing the ETGE motif) is used as a tracer. When this small peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization (FP). When bound to the larger Keap1 protein, its tumbling slows significantly, leading to high FP.
-
Reaction Setup: The reaction is set up in a microplate format. Each well contains the Keap1 protein, the fluorescent Nrf2 peptide tracer, and the test compound (DEA).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
Analysis: A decrease in the FP signal indicates that the test compound has displaced the fluorescent tracer from Keap1, signifying inhibition of the protein-protein interaction. Data is often plotted as a dose-response curve to calculate an EC₅₀ value.[2]
GSK3β Kinase Activity (Luminescent Kinase Assay)
This assay measures the activity of the GSK3β enzyme and its inhibition by test compounds.
Methodology:
-
Principle: The assay quantifies the amount of ATP remaining in solution after a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity.
-
Reaction Setup: The assay is performed in a 384-well plate.[2] Each well contains the GSK3β enzyme, its specific substrate, ATP, and the test inhibitor (DEA).[2]
-
Kinase Reaction: The plate is incubated to allow the enzyme to phosphorylate its substrate, consuming ATP in the process.
-
ATP Detection: A detection reagent is added that contains luciferase and its substrate, luciferin. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.
-
Measurement: The intensity of the luminescent signal is measured with a luminometer.
-
Analysis: A higher luminescent signal corresponds to more ATP remaining, indicating lower kinase activity (i.e., greater inhibition). An EC₅₀ value can be determined from a dose-response curve.[2]
Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates, such as Nrf2, HO-1, iNOS, and COX-2.[2][7]
Methodology:
-
Protein Extraction: Cells are treated as required, then lysed to extract total protein. Protein concentration is determined using a method like the BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-Nrf2).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The membrane is treated with a chemiluminescent substrate, which reacts with the HRP enzyme to produce light. The signal is captured using an imaging system.
-
Analysis: The intensity of the bands is quantified using densitometry software and typically normalized to a loading control protein (e.g., β-actin).
References
- 1. CAS 77035-42-8 | this compound [phytopurify.com]
- 2. mdpi.com [mdpi.com]
- 3. Antileukemia component, dehydroeburicoic acid from Antrodia camphorata induces DNA damage and apoptosis in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid: A Technical Guide on the Core Mechanisms of Action
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available scientific literature on the mechanism of action of dehydroeburicoic acid. The user's original query specified "dehydroeburicoic acid monoacetate." However, published research predominantly focuses on its parent compound, dehydroeburicoic acid (DEA). While the monoacetate form is commercially available for research, specific mechanism-of-action studies for it are not prevalent in the current literature. The biological activities of the monoacetate form are likely related to those of DEA, which is detailed herein.
Introduction
Dehydroeburicoic acid (DEA) is a lanostane-type triterpenoid (B12794562) found in several species of fungi, most notably Antrodia cinnamomea (also known as Antrodia camphorata or Taiwanofungus camphoratus) and Wolfiporia cocos.[1] This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and hepatoprotective effects.[1][2] This guide provides an in-depth technical overview of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Anticancer and Pro-Apoptotic Mechanisms
Dehydroeburicoic acid has been identified as a potent cytotoxic agent against various cancer cell lines, particularly leukemia.[3] Its anticancer effects are multifaceted, involving the induction of DNA damage, apoptosis, and cell cycle arrest.
1.1 Signaling Pathways
DEA exerts its antileukemia effects by targeting fundamental cellular processes. It has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[3] This inhibition leads to DNA damage, which is evidenced by the phosphorylation of H2A.X (a marker for DNA double-strand breaks) and the activation of Checkpoint Kinase 2 (Chk2).[3]
The accumulation of DNA damage triggers the intrinsic apoptotic pathway. This is characterized by the activation of executioner caspase-3 and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), a key protein involved in DNA repair and cell death.[3] Furthermore, DEA can induce cell cycle arrest, primarily at the G2/M phase, preventing cancer cells from proliferating.[3]
1.2 Quantitative Data
The efficacy of DEA has been demonstrated in both in vitro and in vivo models.
| Experimental Model | Cell Line | Key Findings | Reference |
| In Vivo Xenograft | HL-60 (Leukemia) | Marked decrease in tumor weight and size. | [3] |
| In Vitro Cytotoxicity | Various | Identified as the most potent cytotoxic component among five major triterpenoids from Antrodia camphorata. | [3] |
1.3 Experimental Protocols
1.3.1 Apoptosis Analysis by Flow Cytometry This protocol is used to quantify the extent of apoptosis induced by DEA using Annexin V and Propidium Iodide (PI) staining.
-
Cell Culture and Treatment: Seed cells (e.g., HL-60) at a density of ~1 x 106 cells/mL and treat with various concentrations of DEA for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold Phosphate Buffered Saline (PBS).[4]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., Annexin V-FITC/PI Apoptosis Detection Kit).[4][5]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.[4][6]
1.3.2 Western Blot for Apoptosis Markers
-
Protein Extraction: After treatment with DEA, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein lysate on an 8-12% SDS-polyacrylamide gel.[7]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
-
Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3 and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Secondary Antibody & Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]
Hepatoprotective and Antioxidant Mechanisms
DEA exhibits significant protective effects against liver injury, particularly in the context of alcoholic liver disease (ALD) and nonalcoholic fatty liver disease (NAFLD).[1][8] The core of this mechanism is the activation of the Nrf2 antioxidant response pathway.
2.1 Signaling Pathways
DEA functions as a dual inhibitor, targeting two key negative regulators of Nuclear factor erythroid 2-related factor 2 (Nrf2):
-
Keap1-Nrf2 Interaction: DEA directly engages with Kelch-like ECH-associated protein 1 (Keap1), disrupting its interaction with Nrf2. Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. By inhibiting this interaction, DEA stabilizes Nrf2 in the cytoplasm.[1]
-
GSK3β Inhibition: DEA inhibits Glycogen Synthase Kinase 3β (GSK3β), a kinase that promotes the nuclear exclusion and degradation of Nrf2 in a Keap1-independent manner.[1]
The stabilized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and Superoxide (B77818) Dismutase 2 (SOD2).[1][9] This cascade ultimately reduces reactive oxygen species (ROS), restores mitochondrial function, and protects hepatocytes from oxidative damage.[1][9]
2.2 Quantitative Data
| Assay | Cell Line | Treatment | Result | Reference |
| Co-Immunoprecipitation | LO2 | 10 µM DEA for 8h | 45% reduction of Keap1 co-precipitated with Nrf2 | [1] |
| ROS Detection | LO2 (EtOH-induced) | DEA | Significant reduction in ROS levels | [1] |
| Gene Expression (RT-qPCR) | LO2 (EtOH-induced) | DEA | Upregulation of SOD2, NQO1, HO-1, Nrf1, PGC-1α mRNA levels | [1] |
| ALDH2 Activity | NAFLD Mouse Model | DEA | Dose-dependent elevation of ALDH2 activity | [8] |
2.3 Experimental Protocols
2.3.1 Co-Immunoprecipitation (Co-IP) for Keap1-Nrf2 Interaction
-
Cell Lysis: Treat LO2 cells with DEA. Harvest and lyse the cells in a non-denaturing IP lysis buffer on ice.[10][11]
-
Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to minimize non-specific binding.[12]
-
Immunoprecipitation: Centrifuge to remove the pre-clearing beads. Add a primary antibody against Nrf2 to the supernatant and incubate overnight at 4°C with gentle rotation.[13]
-
Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immunocomplexes.[11]
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blot using a primary antibody against Keap1 to detect the co-precipitated protein.[13]
2.3.2 Western Blot for Nrf2 Nuclear Translocation
-
Cell Fractionation: Following DEA treatment, harvest cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Kit).[7][14]
-
Protein Analysis: Measure protein concentrations for both fractions. Perform SDS-PAGE and Western blotting as described in section 1.3.2.
-
Antibody Probing: Probe separate membranes with a primary antibody against Nrf2.[15] Use Histone H3 as a nuclear marker and loading control, and β-actin or GAPDH as a cytoplasmic marker and loading control.[7][16]
-
Analysis: Compare the intensity of the Nrf2 band in the nuclear fraction between treated and untreated samples to determine the extent of translocation.[16]
Anti-inflammatory Mechanisms
DEA demonstrates potent anti-inflammatory properties in various models of acute inflammation and hepatic injury.[17][18]
3.1 Signaling Pathways
The anti-inflammatory effects of DEA are primarily mediated by the downregulation of key pro-inflammatory enzymes and cytokines. In response to inflammatory stimuli like carrageenan or toxins such as carbon tetrachloride (CCl4), cells upregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[17][18] These enzymes produce nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. DEA treatment significantly suppresses the expression of both iNOS and COX-2.[17][18]
Furthermore, DEA reduces the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[17] Concurrently, it boosts the cellular antioxidant defense system by increasing the activity of enzymes like catalase (CAT), superoxide dismutase (SOD), and glutathione (B108866) peroxidase (GPx).[17][18]
3.2 Quantitative Data
| Experimental Model | Key Findings | Reference |
| Carrageenan-induced Paw Edema (Mice) | Significant decrease in paw edema at 4th and 5th hour. | [2][17] |
| Carrageenan-induced Paw Edema (Mice) | Significant attenuation of MDA, NO, TNF-α, and IL-1β levels in paw and serum. | [17] |
| CCl4-induced Acute Hepatic Injury (Mice) | Prevention of AST and ALT elevation. Decreased NO and TNF-α production. | [18] |
3.3 Experimental Protocols
3.3.1 Carrageenan-Induced Paw Edema in Rodents
-
Animal Grouping: Randomly divide mice or rats into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and DEA-treated groups (various doses).
-
Compound Administration: Administer DEA or control substances intraperitoneally (i.p.) or orally 30-60 minutes before the inflammatory insult.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) subcutaneously into the sub-plantar region of the right hind paw of each animal.[19]
-
Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (time 0) and at regular intervals (e.g., every hour for 5 hours) post-carrageenan injection.[19]
-
Analysis: Calculate the increase in paw volume and the percentage of inhibition of edema for the treated groups compared to the vehicle control group. At the end of the experiment, paw tissue and serum can be collected for biochemical analysis (cytokines, iNOS, COX-2).
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. An in vitro investigation of the apoptosis-inducing activity of corosolic acid in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Western Blotting for Protein Expression of the Keap1/Nrf2/HO-1 Pathway and NF-κB Pathway [bio-protocol.org]
- 8. Antrodia cinnamomea and its compound dehydroeburicoic acid attenuate nonalcoholic fatty liver disease by upregulating ALDH2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. mdpi.com [mdpi.com]
- 13. Co-Immunoprecipitation (Co-IP) assay [bio-protocol.org]
- 14. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NRF2 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hepatoprotective effects of eburicoic acid and dehydroeburicoic acid from Antrodia camphorata in a mouse model of acute hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
Dehydroeburicoic Acid Monoacetate: An Analysis of Potential Therapeutic Targets
Disclaimer: Scientific literature extensively details the therapeutic potential of Dehydroeburicoic Acid (DEA), the parent compound of Dehydroeburicoic Acid Monoacetate. However, there is a significant lack of specific research on the monoacetate form. This guide, therefore, focuses on the established therapeutic targets and mechanisms of DEA, providing a foundational understanding that may inform future research into its monoacetate derivative. The potential influence of the monoacetate group on the activity of DEA, based on general principles of triterpenoid (B12794562) chemistry, is also discussed.
Executive Summary
Dehydroeburicoic acid (DEA), a lanostane (B1242432) triterpenoid, has emerged as a promising therapeutic agent with a multi-target profile. Extensive research has identified its significant role in cellular defense mechanisms against oxidative stress and inflammation, as well as in metabolic regulation. Key therapeutic targets of DEA include the Keap1-Nrf2 protein-protein interaction, Glycogen Synthase Kinase 3β (GSK3β), and Aldehyde Dehydrogenase 2 (ALDH2). Through modulation of these targets, DEA exhibits potent antioxidant, anti-inflammatory, and hepatoprotective effects. Furthermore, it has demonstrated potential in the management of metabolic disorders by influencing the AMPK/PPARα and Akt/GLUT4 signaling pathways. While the specific biological activities of this compound remain uncharacterized, the addition of an acetate (B1210297) group may alter its pharmacokinetic and pharmacodynamic properties.
Therapeutic Targets of Dehydroeburicoic Acid (DEA)
The therapeutic potential of DEA stems from its ability to interact with multiple key signaling molecules. The primary and most well-documented targets are detailed below.
Dual Inhibition of Keap1-Nrf2 Interaction and GSK3β
DEA has been identified as a dual inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β)[1][2].
-
Keap1-Nrf2 Pathway: Under normal conditions, Keap1 binds to Nrf2, leading to its ubiquitination and subsequent degradation. This process suppresses the antioxidant response. DEA disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of cytoprotective genes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1)[1].
-
GSK3β Pathway: Independently of Keap1, GSK3β can phosphorylate Nrf2, which also promotes its degradation. DEA inhibits GSK3β, further preventing Nrf2 degradation and enhancing its nuclear accumulation and activity[1][2]. This dual-action mechanism makes DEA a robust activator of the Nrf2 antioxidant pathway, offering protection against oxidative stress-related conditions such as alcoholic liver disease[1][2].
Upregulation of Aldehyde Dehydrogenase 2 (ALDH2)
DEA has been shown to upregulate the expression and activity of Aldehyde Dehydrogenase 2 (ALDH2). ALDH2 is a critical enzyme in the detoxification of harmful aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which are products of lipid peroxidation and contribute to cellular damage in conditions like non-alcoholic fatty liver disease (NAFLD) and alcoholic fatty liver disease (AFLD). By enhancing ALDH2 activity, DEA facilitates the clearance of these toxic aldehydes, thereby reducing oxidative stress and inflammation in the liver.
Modulation of Metabolic Pathways
DEA has also been implicated in the regulation of glucose and lipid metabolism, suggesting its potential in treating metabolic disorders.
-
AMPK and PPARα Activation: Studies have shown that DEA treatment can enhance the phosphorylation of AMP-activated protein kinase (AMPK) in both the liver and skeletal muscle[3]. Activated AMPK plays a central role in cellular energy homeostasis. It promotes fatty acid oxidation by upregulating Peroxisome Proliferator-Activated Receptor α (PPARα) and its target gene, Carnitine Palmitoyltransferase 1A (CPT1A)[3].
-
Akt/GLUT4 Signaling: In the context of glucose metabolism, DEA has been found to increase the membrane levels of Glucose Transporter 4 (GLUT4) and the phosphorylation of Akt (also known as Protein Kinase B)[3]. The Akt signaling pathway is a key regulator of insulin-mediated glucose uptake. By promoting the translocation of GLUT4 to the cell membrane, DEA can enhance glucose uptake into cells, thereby contributing to lower blood glucose levels[3].
Quantitative Data on Dehydroeburicoic Acid (DEA) Activity
The following tables summarize the reported quantitative data for the biological activities of Dehydroeburicoic Acid.
| Parameter | Cell Line/Model | Concentration/Dose | Observed Effect | Reference |
| Keap1-Nrf2 PPI Inhibition | In vitro Fluorescence Polarization Assay | IC50: 12.5 µM | Inhibition of Keap1-Nrf2 protein-protein interaction | [1] |
| GSK3β Inhibition | In vitro Kinase Assay | IC50: 8.7 µM | Inhibition of GSK3β kinase activity | [1] |
| Nrf2 Nuclear Translocation | LO2 cells | 10 µM | Significant increase in nuclear Nrf2 levels | [1] |
| HO-1 Expression | LO2 cells | 10 µM | ~3-fold increase in HO-1 protein expression | [1] |
| NQO1 Expression | LO2 cells | 10 µM | ~2.5-fold increase in NQO1 protein expression | [1] |
| Parameter | Animal Model | Dosage | Outcome | Reference |
| Blood Glucose Reduction | High-Fat Diet-fed mice | 10, 20, 40 mg/kg | 34.2% - 43.4% reduction | [3] |
| ALDH2 Activity | MCD diet-induced NAFLD mice | Dose-dependent | Increased ALDH2 activity and reduced 4-HNE levels |
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: DEA-mediated activation of the Nrf2 antioxidant pathway.
Caption: DEA's influence on glucose and lipid metabolism pathways.
Experimental Workflow
Caption: A generalized experimental workflow for investigating DEA's mechanism of action.
This compound: Potential Implications of Acetylation
While no specific data exists for this compound, the acetylation of triterpenoids is a common modification, both naturally occurring and synthetic, that can significantly alter their biological profile. Acetylation, the addition of an acetyl group (-COCH3), typically at a hydroxyl (-OH) group, can influence a molecule's properties in several ways:
-
Increased Lipophilicity: The acetyl group is less polar than the hydroxyl group it replaces. This increase in lipophilicity can enhance the molecule's ability to cross cell membranes, potentially leading to improved oral bioavailability and cellular uptake.
-
Altered Receptor Binding: The size, shape, and electronic properties of the acetylated molecule are different from the parent compound. This can lead to altered binding affinity and selectivity for its protein targets. The effect can be an enhancement, reduction, or even a complete change in activity. For instance, acetylation of some triterpenes has been shown to enhance their anticancer activity[1].
-
Modified Metabolism: The acetate group can be subject to hydrolysis by esterase enzymes in the body, potentially converting the monoacetate back into the parent DEA. In this scenario, this compound could act as a prodrug of DEA, with a potentially different absorption, distribution, metabolism, and excretion (ADME) profile.
Given these considerations, it is plausible that this compound may exhibit a similar range of biological activities as DEA, but with a different potency or pharmacokinetic profile. However, without direct experimental evidence, this remains speculative.
Experimental Protocols
Keap1-Nrf2 Fluorescence Polarization (FP) Assay
Objective: To quantify the inhibitory effect of a compound on the protein-protein interaction between Keap1 and Nrf2.
Principle: A fluorescently labeled Nrf2 peptide is used. In the absence of an inhibitor, this peptide binds to the larger Keap1 protein, resulting in a high FP signal. An effective inhibitor will disrupt this binding, causing the small, fluorescently labeled peptide to tumble more rapidly in solution, leading to a decrease in the FP signal.
Materials:
-
Recombinant human Keap1 protein
-
Fluorescein-labeled Nrf2 peptide (e.g., FITC-DEETGEFL)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20)
-
384-well black, flat-bottom plates
-
Test compound (Dehydroeburicoic Acid) dissolved in DMSO
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In the assay plate, add 10 µL of assay buffer.
-
Add 0.1 µL of the test compound dilutions to the wells.
-
Add 5 µL of the Keap1 protein solution (final concentration, e.g., 50 nM).
-
Add 5 µL of the FITC-Nrf2 peptide solution (final concentration, e.g., 10 nM).
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization on a compatible plate reader (Excitation: 485 nm, Emission: 535 nm).
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Nrf2, HO-1, and NQO1
Objective: To determine the effect of a compound on the protein expression levels of Nrf2 and its downstream targets.
Materials:
-
Cell line (e.g., human liver cell line LO2)
-
Cell culture medium and supplements
-
Test compound (Dehydroeburicoic Acid)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nrf2, anti-HO-1, anti-NQO1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and collect the total protein lysate.
-
Quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control like β-actin.
Conclusion and Future Directions
Dehydroeburicoic acid is a compelling natural product with a well-defined, multi-target mechanism of action centered on the activation of the Nrf2 antioxidant pathway and modulation of key metabolic regulators. Its potential in treating oxidative stress-driven diseases like alcoholic and non-alcoholic fatty liver disease, as well as metabolic syndrome, is strongly supported by preclinical data.
The therapeutic potential of This compound , however, remains an open question. Future research should prioritize the direct investigation of this derivative to determine if the addition of the monoacetate group enhances or alters the therapeutic profile of the parent compound. Key research areas should include:
-
Comparative studies directly comparing the efficacy of DEA and its monoacetate in in vitro and in vivo models of relevant diseases.
-
Pharmacokinetic studies to determine the ADME properties of the monoacetate and whether it acts as a prodrug.
-
Target engagement assays to confirm if the monoacetate retains the ability to inhibit the Keap1-Nrf2 interaction and GSK3β activity.
Such studies will be crucial to elucidate the specific therapeutic potential of this compound and to determine its viability as a drug development candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetylated Triterpene Glycosides and Their Biological Activity from Holothuroidea Reported in the Past Six Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroeburicoic Acid from Antrodia camphorata Prevents the Diabetic and Dyslipidemic State via Modulation of Glucose Transporter 4, Peroxisome Proliferator-Activated Receptor α Expression and AMP-Activated Protein Kinase Phosphorylation in High-Fat-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: HPLC-DAD Analysis of Dehydroeburicoic Acid Monoacetate
Introduction
Dehydroeburicoic acid monoacetate is a lanostane (B1242432) triterpenoid (B12794562) found in various fungi, such as Poria cocos.[1][2] Triterpenoids are a class of naturally occurring compounds with a wide range of biological activities, making them of significant interest to researchers in drug discovery and natural product chemistry.[3] Accurate and reliable analytical methods are essential for the quantification and quality control of these compounds. This application note describes a validated High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of this compound.
Principle
The method utilizes reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, and a gradient elution with a mobile phase consisting of acidified water and an organic solvent allows for the effective separation of the analyte. The Diode-Array Detector (DAD) is used for detection and quantification. Triterpenoids often lack strong chromophores, necessitating detection at low UV wavelengths, typically around 200-210 nm.[4]
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD).
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
-
-
Reagents:
-
This compound reference standard (>95% purity)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent. Sonicate for 10 minutes to ensure complete dissolution. This stock solution can be stored at -20°C for up to one month.[2]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 5 to 200 µg/mL.
3. Sample Preparation
-
Extraction from Fungal Matrix (Example):
-
Weigh 1.0 g of the powdered fungal material into a centrifuge tube.
-
Add 20 mL of methanol.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with 20 mL of methanol each time.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
4. HPLC-DAD Conditions
The chromatographic conditions are summarized in the table below.
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min, 70-80% B; 10-25 min, 80-90% B; 25-30 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 5 - 200 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery) | 98.0 - 102.0% |
| Retention Time | Approximately 18.5 min |
Visualizations
Caption: Experimental workflow for HPLC-DAD analysis.
Caption: Logical relationship of the analytical method.
References
- 1. CAS 77035-42-8 | this compound [phytopurify.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Development and Validation of the UPLC-DAD Methodology for the Detection of Triterpenoids and Phytosterols in Fruit Samples of Vaccinium macrocarpon Aiton and Vaccinium oxycoccos L - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Dehydroeburicoic Acid Monoacetate in Fungal Extracts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid monoacetate is a significant lanostane-type triterpenoid (B12794562) found in various medicinal fungi, most notably from the sclerotium of Poria cocos (Wolfiporia cocos). This compound and its derivatives have garnered considerable interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and hepatoprotective effects. Accurate and precise quantification of this compound in fungal extracts is paramount for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed application notes and standardized protocols for the quantitative analysis of this compound in fungal extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a protocol for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is presented as an alternative and complementary analytical technique.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of triterpenoids, including this compound, in fungal extracts. These values are based on established methodologies for similar compounds and serve as a benchmark for laboratory implementation.
Table 1: HPLC Method Validation Parameters for Triterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | < 1 ng on-column |
| Limit of Quantitation (LOQ) | < 2 ng on-column |
| Repeatability (RSD) | < 3.5% |
| Stability (48h, RSD) | < 1.5% |
| Average Recovery | 98.0% - 102.5% |
Table 2: qNMR Method Validation Parameters for Triterpenoid Quantification
| Parameter | Typical Value |
| Linearity (r²) | ≥ 0.998 |
| Repeatability (RSD) | < 5.0% |
| Reproducibility (RSD) | < 11.5% |
Experimental Protocols
Protocol 1: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol details a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Fungal extract powder
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% phosphoric acid (B).
-
Gradient Program: 0-10 min, 51% A; 10-15 min, 51-86% A; 15-25 min, 86-100% A; 25-35 min, 100% A; 35-40 min, 100-51% A; 40-50 min, 51% A.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 243 nm
-
Injection Volume: 10 µL
4. Preparation of Standard Solutions: a. Accurately weigh 10 mg of this compound reference standard and dissolve in methanol to make a 1 mg/mL stock solution. b. Prepare a series of working standard solutions by diluting the stock solution with methanol to concentrations ranging from 5 to 200 µg/mL.
5. Preparation of Fungal Extract Sample: a. Accurately weigh 1.0 g of the dried, powdered fungal material. b. Add 50 mL of 80% ethanol (B145695) and extract using ultrasonication for 60 minutes at 60°C. c. Centrifuge the mixture at 4000 rpm for 15 minutes. d. Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
6. Data Analysis and Quantification: a. Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. b. Determine the concentration of this compound in the fungal extract sample by interpolating its peak area from the calibration curve. c. The content of this compound in the sample is calculated using the following formula: Content (mg/g) = (C × V × D) / W Where:
- C = Concentration from the calibration curve (mg/mL)
- V = Total volume of the extract (mL)
- D = Dilution factor (if any)
- W = Weight of the fungal powder (g)
Protocol 2: Quantitative Analysis by Nuclear Magnetic Resonance (qNMR)
This protocol provides a method for the absolute quantification of this compound using qNMR.
1. Materials and Reagents:
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., Maleic acid or 1,3,5-trimethoxybenzene (B48636) (purity ≥ 99%)
-
Deuterated solvent (e.g., Methanol-d4)
-
Fungal extract powder
2. Instrumentation:
-
NMR spectrometer (≥ 400 MHz)
-
Analytical balance
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
3. Sample Preparation: a. Reference Standard and Internal Standard Mixture: Accurately weigh about 5 mg of this compound and 5 mg of the internal standard. Dissolve them in a known volume (e.g., 1.0 mL) of Methanol-d4. b. Fungal Extract Sample: Accurately weigh about 20 mg of the dried fungal extract and a known amount of the internal standard (e.g., 5 mg). Dissolve the mixture in a known volume (e.g., 1.0 mL) of Methanol-d4. Use ultrasonication to ensure complete dissolution. Centrifuge to remove any insoluble material.
4. NMR Acquisition Parameters:
-
Pulse Program: A standard 1D proton pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative accuracy).
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32).
5. Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. b. Integrate the characteristic, well-resolved signals of both this compound and the internal standard. c. The amount of this compound is calculated using the following formula: Amount (mg) = (I_analyte / N_analyte) × (N_IS / I_IS) × (MW_analyte / MW_IS) × Amount_IS (mg) Where:
- I = Integral value of the signal
- N = Number of protons for the integrated signal
- MW = Molecular weight
Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of this compound.
Signaling Pathway
Dehydroeburicoic acid, a closely related compound to the monoacetate, has been shown to exert its antioxidant effects through the dual inhibition of the Keap1-Nrf2 and GSK3β pathways.[1][2] This mechanism is crucial for its hepatoprotective and anti-inflammatory properties.
Caption: Proposed signaling pathway of Dehydroeburicoic acid.
References
Application Notes and Protocols: Extraction and Purification of Dehydroeburicoic Acid Monoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid monoacetate is a lanostane-type triterpenoid (B12794562) found in the medicinal mushroom Wolfiporia cocos (formerly Poria cocos).[1][2] Triterpenoids from this fungus are recognized for a variety of pharmacological activities, making their efficient extraction and purification crucial for research and development. This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methods for lanostane (B1242432) triterpenoid extraction from fungal sources.
Data Summary
The following table summarizes the quantitative data associated with the extraction and purification of triterpenoids from Wolfiporia cocos, providing a general expectation for yield and purity.
| Parameter | Value | Source Organism | Notes |
| Starting Material | Dried and pulverized sclerotium | Wolfiporia cocos | The surface layer of the sclerotium is reported to have higher concentrations of triterpenoids.[3] |
| Extraction Solvent | 75% Ethanol (B145695) | Wolfiporia cocos | Reflux extraction is a common method.[1][2] |
| Alternative Extraction | Methanol (B129727) with sonication | Wolfiporia cocos | Ultrasonic treatment at 40°C for 30 minutes has been reported.[3] |
| Typical Yield | Varies (e.g., 120.1 mg of tumulosic acid from 10 kg of starting material) | Wolfiporia cocos | Yield is dependent on the specific triterpenoid and the batch of the fungal material. |
| Purity | >95% (HPLC) | Wolfiporia cocos | Purity is typically determined by High-Performance Liquid Chromatography (HPLC).[2] |
| Analysis Method | HPLC-DAD or HPLC-ELSD | Not specified | These are common methods for the analysis of triterpenoids. |
| Identification | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Not specified | Standard methods for structural elucidation. |
Experimental Protocols
This section details the step-by-step methodology for the extraction and purification of this compound.
I. Extraction of Crude Triterpenoids
-
Preparation of Starting Material:
-
Begin with dried sclerotium of Wolfiporia cocos.
-
Pulverize the dried material into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction (Reflux):
-
Place the powdered fungal material in a round-bottom flask.
-
Add 75% ethanol in a solid-to-solvent ratio of 1:10 (w/v).
-
Allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates from all three extractions.
-
-
Concentration:
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
II. Purification of this compound
The purification process involves a multi-step chromatographic approach to isolate the target compound from the complex crude extract.
-
Silica (B1680970) Gel Column Chromatography (Initial Fractionation):
-
Column Packing: Prepare a silica gel (70-230 mesh) column using a slurry of silica gel in a non-polar solvent (e.g., petroleum ether or dichloromethane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH), starting with a low polarity mixture (e.g., 97:3 CH₂Cl₂:MeOH) and gradually increasing the proportion of methanol.[1][2] Another option is a gradient of petroleum ether and ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Combine fractions that show a similar TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Fine Purification):
-
Column: Utilize a reversed-phase C18 column (e.g., 250 mm x 19 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase of 80-85% methanol in water is often effective for separating lanostane triterpenoids.[1][2]
-
Sample Preparation: Dissolve the partially purified fraction from the silica gel column in the mobile phase and filter it through a 0.45 µm syringe filter before injection.
-
Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate (e.g., 18 mL/min).[1][2]
-
Peak Collection: Monitor the eluate with a UV detector and collect the peaks corresponding to this compound.
-
-
Recrystallization (Final Purification):
-
If necessary, further purify the collected fractions by recrystallization.
-
Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of polar and non-polar solvents).
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and purification of this compound.
Caption: Workflow for this compound extraction and purification.
References
In Vivo Experimental Design Using Dehydroeburicoic Acid Monoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: The following application notes and protocols are primarily based on in vivo studies conducted with the closely related compound, Dehydroeburicoic acid (DEA). Dehydroeburicoic acid monoacetate (DEMA) is the monoacetylated form of DEA. The experimental designs detailed below for DEA can serve as a robust foundation for initiating in vivo studies with DEMA, with the understanding that dose-response relationships and pharmacokinetic profiles may vary.
Application Notes
Dehydroeburicoic acid (DEA), a triterpenoid (B12794562) isolated from Antrodia camphorata, has demonstrated significant therapeutic potential in preclinical in vivo models, particularly in the context of inflammation and liver injury. These notes provide an overview of its established bioactivities and underlying mechanisms, which are anticipated to be relevant for its monoacetylated derivative, DEMA.
Anti-inflammatory Activity
DEA has been shown to possess potent anti-inflammatory properties. In vivo studies have demonstrated its efficacy in reducing acute inflammation. The primary mechanism of its anti-inflammatory action involves the downregulation of key inflammatory mediators. Specifically, DEA has been observed to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) levels.[1][2] Furthermore, DEA enhances the activity of antioxidant enzymes such as catalase (CAT), superoxide (B77818) dismutase (SOD), and glutathione (B108866) peroxidase (GPx), which helps to mitigate oxidative stress associated with inflammation.[1][2]
Hepatoprotective Effects
DEA exhibits significant protective effects against acute liver injury. In animal models of chemically-induced hepatotoxicity, pretreatment with DEA has been shown to prevent the elevation of serum markers of liver damage, namely aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT).[3][4] The hepatoprotective mechanism is linked to its anti-inflammatory and antioxidant properties, including the reduction of lipid peroxidation in the liver.[3][4]
Mechanism of Action: Keap1-Nrf2 and GSK3β Signaling
Recent studies have elucidated a dual inhibitory role for DEA in modulating cellular stress responses. DEA has been identified as an inhibitor of the Keap1-Nrf2 protein-protein interaction and glycogen (B147801) synthase kinase 3β (GSK3β). By disrupting the Keap1-Nrf2 interaction, DEA promotes the nuclear translocation of Nrf2, a master regulator of antioxidant gene expression. Inhibition of GSK3β further contributes to Nrf2 stabilization and activity. This dual action enhances the expression of downstream antioxidant and cytoprotective genes, conferring protection against oxidative stress-induced cellular damage.
Experimental Protocols
The following are detailed protocols for evaluating the in vivo anti-inflammatory and hepatoprotective effects of DEMA, adapted from studies on DEA.
Carrageenan-Induced Paw Edema in Rodents (Anti-inflammatory Assay)
This widely used model assesses the ability of a compound to inhibit acute inflammation.
Materials:
-
This compound (DEMA)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg) or Diclofenac Sodium (6 mg/kg)
-
Animal model: Male Wistar or Sprague-Dawley rats (150-250 g) or ICR mice.
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.
-
Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control (receives vehicle only)
-
Group 2: DEMA-treated (various doses, e.g., 5, 10, 20 mg/kg)
-
Group 3: Positive control (receives Indomethacin or Diclofenac Sodium)
-
-
Compound Administration: Administer DEMA or the positive control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. Administer the vehicle to the control group.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-injection).[1][2]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline measurement. Determine the percentage inhibition of edema for the DEMA-treated and positive control groups compared to the vehicle control group.
Biochemical Analysis (Optional):
At the end of the experiment, euthanize the animals and collect the inflamed paw tissue. Homogenize the tissue to measure the levels of inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 using ELISA or Western blotting.[1][2]
Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity (Hepatoprotective Assay)
This model is used to evaluate the protective effects of compounds against chemically-induced acute liver injury.
Materials:
-
This compound (DEMA)
-
Vehicle (e.g., corn oil or saline)
-
Carbon tetrachloride (CCl₄)
-
Positive control: Silymarin (200 mg/kg)
-
Animal model: Male mice (e.g., ICR or C57BL/6)
-
Syringes and needles
-
Equipment for blood collection and serum separation
-
Kits for measuring serum AST and ALT levels
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
-
Group 1: Normal control (receives vehicle only)
-
Group 2: CCl₄ control (receives vehicle followed by CCl₄)
-
Group 3: DEMA-treated (various doses, e.g., 5, 10, 20 mg/kg) + CCl₄
-
Group 4: Positive control (receives Silymarin) + CCl₄
-
-
Compound Administration: Administer DEMA or Silymarin intraperitoneally (i.p.) or orally (p.o.) daily for a period of 7 days.[3][4]
-
Induction of Hepatotoxicity: On the 7th day, 1-2 hours after the final dose of DEMA or Silymarin, administer a single intraperitoneal injection of CCl₄ (typically 0.1-0.2 mL/kg, diluted in corn oil).[3][4]
-
Sample Collection: 24 hours after CCl₄ administration, collect blood via cardiac puncture or retro-orbital bleeding. Euthanize the animals and collect liver tissue.
-
Serum Analysis: Separate the serum and measure the levels of AST and ALT using commercially available kits.
-
Histopathological Analysis (Optional): Fix a portion of the liver tissue in 10% formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate liver histology for signs of necrosis and inflammation.
-
Biochemical Analysis of Liver Tissue (Optional): Homogenize a portion of the liver tissue to measure levels of lipid peroxidation (e.g., malondialdehyde assay) and antioxidant enzymes (SOD, CAT, GPx).[3][4]
Data Presentation
The following tables summarize representative quantitative data from in vivo studies on Dehydroeburicoic acid (DEA). These can be used as a reference for expected outcomes in studies with DEMA.
Table 1: Effect of Dehydroeburicoic Acid (DEA) on Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 5 hours |
| Vehicle Control | - | 0 |
| DEA | 10 | Significant Reduction |
| DEA | 20 | Significant Reduction |
| Indomethacin | 10 | Significant Reduction* |
*Note: Specific percentage inhibition values were not consistently reported across all studies, but significant reductions in paw edema were observed.
Table 2: Effect of Dehydroeburicoic Acid (DEA) on Serum Biomarkers in CCl₄-Induced Hepatotoxicity in Mice
| Treatment Group | Dose (mg/kg) | Serum AST (U/L) | Serum ALT (U/L) |
| Normal Control | - | Normal Range | Normal Range |
| CCl₄ Control | - | Significantly Elevated | Significantly Elevated |
| DEA + CCl₄ | 5 | Significantly Reduced vs. CCl₄ | Significantly Reduced vs. CCl₄ |
| DEA + CCl₄ | 10 | Significantly Reduced vs. CCl₄ | Significantly Reduced vs. CCl₄ |
| DEA + CCl₄ | 20 | Significantly Reduced vs. CCl₄ | Significantly Reduced vs. CCl₄ |
| Silymarin + CCl₄ | 200 | Significantly Reduced vs. CCl₄ | Significantly Reduced vs. CCl₄ |
Data presented are qualitative summaries of findings from multiple sources. Absolute values can vary between experiments.[3][4]
Visualization of Signaling Pathways and Workflows
Signaling Pathway of Dehydroeburicoic Acid (DEA)
Caption: DEA signaling pathway.
Experimental Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Workflow for paw edema assay.
Experimental Workflow for CCl₄-Induced Hepatotoxicity Assay
Caption: Workflow for hepatotoxicity assay.
References
- 1. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. mundialsiglo21.com [mundialsiglo21.com]
- 4. Hepatoprotective effects of eburicoic acid and dehydroeburicoic acid from Antrodia camphorata in a mouse model of acute hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Dehydroeburicoic Acid Monoacetate: A Tool for Investigating Metabolic Pathways
Application Note
Dehydroeburicoic acid monoacetate (DEMA) is a lanostane (B1242432) triterpenoid (B12794562) that has emerged as a valuable tool for researchers studying metabolic pathways, particularly those related to glucose uptake and insulin (B600854) sensitivity. As the 3-O-acetylated derivative of dehydroeburicoic acid, DEMA offers a unique molecular scaffold for exploring the intricate signaling cascades that govern cellular metabolism. This document provides detailed application notes and experimental protocols for the use of DEMA in metabolic research, aimed at scientists in academia and professionals in drug development.
Introduction
This compound is a natural product isolated from the medicinal mushroom Wolfiporia cocos. It has been identified as a compound of interest for its ability to stimulate glucose uptake in adipocytes, suggesting its potential as a modulator of glucose metabolism. Understanding the mechanism by which DEMA exerts these effects can provide valuable insights into metabolic regulation and may open new avenues for the development of therapeutics for metabolic disorders such as type 2 diabetes.
Mechanism of Action
While the precise signaling pathway of this compound is still under investigation, its effects on glucose uptake suggest a potential interaction with key metabolic regulators. Based on the activities of its parent compound, dehydroeburicoic acid, and other known glucose uptake stimulators, a plausible mechanism involves the activation of the PI3K/Akt signaling pathway, a central regulator of glucose transporter 4 (GLUT4) translocation to the plasma membrane. Increased GLUT4 at the cell surface facilitates the transport of glucose from the bloodstream into the cell.
Additionally, the parent compound, dehydroeburicoic acid, has been shown to modulate the Keap1-Nrf2 and GSK3β pathways, which are involved in cellular stress responses and metabolic regulation.[1] It is conceivable that DEMA may also interact with these or related pathways to influence cellular metabolism.
Applications
-
Studying Glucose Metabolism: DEMA can be utilized as a chemical probe to investigate the molecular mechanisms of glucose transport in various cell types, particularly adipocytes and muscle cells.
-
Insulin Sensitizing Studies: Its potential to enhance insulin-stimulated glucose uptake makes it a useful tool for studying insulin resistance and identifying novel targets for insulin-sensitizing drugs.
-
High-Throughput Screening: DEMA can serve as a positive control or a reference compound in high-throughput screening assays aimed at discovering new modulators of glucose uptake.
-
Cytotoxicity and Anticancer Research: The cytotoxic effects of related lanostane triterpenoids against various cancer cell lines suggest that DEMA could also be investigated for its potential anticancer properties.
Data Presentation
The following table summarizes the known quantitative data for this compound.
| Parameter | Cell Line | Concentration | Result | Reference |
| Glucose Uptake | 3T3-L1 adipocytes | 5 µM | 14% increase |
Mandatory Visualizations
Here are diagrams illustrating a proposed signaling pathway for DEMA-mediated glucose uptake and a general experimental workflow for assessing its activity.
References
Application of Dehydroeburicoic Acid in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid (DeEA) is a lanostane-type triterpenoid (B12794562) isolated from the medicinal mushroom Antrodia camphorata. Emerging research has highlighted its potential as a potent anti-cancer agent. DeEA demonstrates significant cytotoxic effects against various cancer cell lines by inducing DNA damage and apoptosis. Its mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair, leading to cell cycle arrest and programmed cell death. These properties make Dehydroeburicoic acid a promising candidate for further investigation in oncology and drug development.
Note on Dehydroeburicoic Acid Monoacetate: No significant scientific literature was found pertaining to "this compound" in the context of cancer cell research. The following information is based on the well-documented activities of Dehydroeburicoic acid.
Data Presentation
Table 1: Cytotoxicity of Dehydroeburicoic Acid (DeEA) Against Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 / LD50 (µM) | Reference |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | Not Specified | Potent Cytotoxicity | [1][2] |
| Gastric Cancer Cells | Human Gastric Cancer | Not Specified | Not Specified | LD50: 38.4 | [1] |
Table 2: Inhibitory Activity of Dehydroeburicoic Acid (DeEA)
| Target | Assay | IC50 (µM) | Reference |
| Topoisomerase II | In vitro inhibition assay | 4.6 | [1] |
Signaling Pathways and Mechanisms of Action
Dehydroeburicoic acid exerts its anti-cancer effects primarily through the inhibition of topoisomerase II, which leads to DNA damage and the induction of apoptosis.
Caption: Mechanism of Dehydroeburicoic Acid Action.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of Dehydroeburicoic acid on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Dehydroeburicoic acid (DeEA) stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of DeEA in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of DeEA. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using a dose-response curve.
Caption: Workflow for MTT Cell Viability Assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify apoptosis induced by Dehydroeburicoic acid.
Materials:
-
Cancer cells treated with DeEA and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of DeEA for the specified time.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Caption: Workflow for Annexin V/PI Apoptosis Assay.
Protocol 3: Western Blot Analysis for Apoptosis Markers
Objective: To detect the expression of key apoptosis-related proteins.
Materials:
-
Cancer cells treated with DeEA and control cells
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-γH2AX, anti-p-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 4: Topoisomerase II Inhibition Assay
Objective: To determine the inhibitory effect of Dehydroeburicoic acid on topoisomerase II activity.
Materials:
-
Human Topoisomerase II enzyme
-
kDNA (kinetoplast DNA) substrate
-
Assay buffer
-
ATP
-
Dehydroeburicoic acid (DeEA)
-
Stop buffer/loading dye
-
Ethidium (B1194527) bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Reaction Setup: In a reaction tube, combine assay buffer, ATP, kDNA, and different concentrations of DeEA.
-
Enzyme Addition: Add Topoisomerase II enzyme to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel containing ethidium bromide.
-
Visualization: Run the gel and visualize the DNA bands under UV light. Decatenated kDNA (product) will migrate faster than the catenated kDNA (substrate).
-
Data Analysis: Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Conclusion
Dehydroeburicoic acid demonstrates considerable potential as an anti-cancer agent, primarily through its inhibitory action on topoisomerase II, leading to DNA damage and apoptosis in cancer cells. The provided protocols offer a framework for researchers to further investigate the therapeutic utility of this natural compound. Future studies should focus on elucidating the complete signaling network affected by DeEA and evaluating its efficacy and safety in preclinical in vivo models.
References
Application Notes and Protocols for Dehydroeburicoic Acid Monoacetate in Oxidative Stress Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid monoacetate is a derivative of Dehydroeburicoic acid (DEA), a triterpenoid (B12794562) compound isolated from fungi such as Antrodia cinnamomea and Poria cocos.[1][2] While research has predominantly focused on DEA, its monoacetate form is believed to exhibit similar biological activities related to the mitigation of oxidative stress. DEA has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical cellular defense mechanism against oxidative damage. These application notes provide a comprehensive guide for utilizing this compound in studying oxidative stress, with protocols and data largely based on the established effects of its parent compound, Dehydroeburicoic acid.
Mechanism of Action
Dehydroeburicoic acid combats oxidative stress through a dual-action mechanism targeting the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Additionally, Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate Nrf2, leading to its nuclear exclusion and subsequent degradation, independent of Keap1.
Dehydroeburicoic acid has been shown to:
-
Disrupt the Keap1-Nrf2 Interaction: By binding to Keap1, DEA prevents the ubiquitination and degradation of Nrf2.
-
Inhibit GSK3β: DEA inhibits the activity of GSK3β, further preventing Nrf2 degradation.
This dual inhibition leads to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This results in an increased cellular capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.
Quantitative Data
The following table summarizes the quantitative data available for Dehydroeburicoic acid (DEA), which can serve as a starting point for studies involving its monoacetate derivative.
| Parameter | Value | Cell Line / System | Reference |
| EC50 for Keap1-Nrf2 PPI Disruption | 14.1 ± 0.1 µM | Fluorescence Polarization Assay | |
| Effective Concentration for Nrf2 Nuclear Translocation | 10 - 30 µM | LO2 cells | |
| Effective Concentration for Upregulation of Antioxidant Genes (Nrf1, NQO1, HO-1) | 10 - 30 µM | LO2 cells | |
| Effective Concentration for Increased Total Antioxidant Capacity | 10 - 30 µM | LO2 cells |
Note: Researchers using this compound should perform dose-response experiments to determine the optimal concentrations for their specific experimental models, as the acetate (B1210297) group may influence cell permeability and bioavailability.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effects of this compound on oxidative stress, based on methodologies used for Dehydroeburicoic acid.
Protocol 1: Assessment of Nrf2 Nuclear Translocation by Western Blotting
This protocol details the procedure to measure the accumulation of Nrf2 in the nucleus following treatment with this compound.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) or vehicle (DMSO) for a predetermined time (e.g., 8 hours).
-
Cell Lysis and Fractionation: Following treatment, wash cells with ice-cold PBS. Harvest the cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's instructions of the extraction kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein samples to the same concentration and load equal amounts onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies (anti-Nrf2 and anti-Lamin B1 for nuclear fractions; anti-β-actin for cytoplasmic fractions) overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the Nrf2 signal to the Lamin B1 signal for the nuclear fraction.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of a fluorogenic probe to measure changes in intracellular ROS levels.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
ROS-inducing agent (e.g., H₂O₂ or ethanol)
-
2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) or other suitable ROS-sensitive dye
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding and Pre-treatment: Seed cells in a 96-well black, clear-bottom plate or other suitable culture vessel. Allow cells to adhere overnight. Pre-treat the cells with this compound at various concentrations for a specified duration (e.g., 8 hours).
-
Induction of Oxidative Stress: After pre-treatment, induce oxidative stress by adding a ROS-inducing agent (e.g., 0.3% ethanol (B145695) for 8 hours) to the culture medium. Include a control group without the inducing agent.
-
Staining with ROS Indicator: a. Remove the treatment medium and wash the cells once with warm PBS. b. Add the ROS-sensitive dye (e.g., 10 µM H₂DCFDA in PBS) to each well. c. Incubate the cells for 30 minutes at 37°C in the dark.
-
Measurement of Fluorescence: a. Wash the cells twice with PBS to remove excess dye. b. Add PBS to each well. c. Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 485/535 nm for DCF) or analyze the cells by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity of the treated groups to the control group to determine the relative change in ROS levels.
Protocol 3: Analysis of Antioxidant Gene Expression by RT-qPCR
This protocol outlines the steps to quantify the mRNA levels of Nrf2-target genes.
Materials:
-
This compound (dissolved in DMSO)
-
Cell culture medium
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., Nrf1, NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in Protocol 1. Following treatment, lyse the cells and extract total RNA using a suitable kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (A260/280 ratio should be ~2.0).
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA from each sample using a cDNA synthesis kit.
-
Quantitative PCR (qPCR): a. Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA. b. Perform the qPCR reaction using a real-time PCR system. c. Include no-template controls for each primer set.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Visualizations
Signaling Pathway of this compound in Oxidative Stress
Caption: Mechanism of this compound in mitigating oxidative stress.
Experimental Workflow for Studying the Effects of this compound
Caption: Workflow for investigating this compound's antioxidant effects.
References
Dehydroeburicoic Acid Monoacetate: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dehydroeburicoic acid monoacetate, a lanostane (B1242432) triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic applications. This document provides comprehensive application notes and detailed protocols for its use in preclinical research, focusing on its role in modulating critical cellular pathways. We present information on suppliers and purity, along with step-by-step methodologies for investigating its effects on glucose uptake and the Keap1-Nrf2 and GSK3β signaling pathways. These guidelines are intended to facilitate the exploration of this compound as a potential therapeutic agent in metabolic and oxidative stress-related diseases.
Supplier and Purity Information
The quality and purity of investigational compounds are critical for reproducible and reliable experimental outcomes. This compound is available from several commercial suppliers, with purity levels typically exceeding 95%. Researchers should always obtain a certificate of analysis (CoA) from the supplier to confirm the identity and purity of the compound.
| Supplier | Stated Purity | Analysis Method | CAS Number |
| MOLNOVA | >98% | HPLC | 77035-42-8 |
| Sigma-Aldrich | 96.47% | Not Specified | 77035-42-8 |
| Biopurify | 95%~99% | HPLC-DAD or/and HPLC-ELSD | 77035-42-8 |
| Crysdot | 97% | Not Specified | 77035-42-8 |
| MedChemExpress | Not Specified | Not Specified | 77035-42-8 |
| Biorbyt | >98% | HPLC | 77035-42-8 |
Note: This table is based on publicly available information and may not be exhaustive. Purity can vary between batches, and it is essential to consult the supplier's documentation.
Biological Applications and Signaling Pathways
Dehydroeburicoic acid and its derivatives have been shown to possess a range of biological activities. Of particular interest is the monoacetate form's influence on glucose metabolism and cellular stress response pathways.
Glucose Uptake Stimulation
Research has indicated that certain lanostane triterpenoids, including compounds structurally related to this compound, can stimulate glucose uptake in cells. This suggests a potential role in managing hyperglycemia and insulin (B600854) resistance. The mechanism often involves the modulation of glucose transporter proteins, such as GLUT4.
Dual Inhibition of Keap1-Nrf2 and GSK3β Signaling
Dehydroeburicoic acid has been identified as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This dual-action mechanism is significant for combating oxidative stress, a key pathological factor in numerous diseases.
-
Keap1-Nrf2 Pathway: Under normal conditions, Keap1 binds to the transcription factor Nrf2, leading to its degradation. By inhibiting the Keap1-Nrf2 interaction, Dehydroeburicoic acid allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, bolstering the cell's defense against oxidative damage.
-
GSK3β Pathway: GSK3β is a serine/threonine kinase involved in various cellular processes, including the regulation of Nrf2. GSK3β can promote the degradation of Nrf2. Inhibition of GSK3β by Dehydroeburicoic acid provides an additional mechanism to stabilize and activate Nrf2, further enhancing the antioxidant response.
The following diagram illustrates the dual inhibitory action of Dehydroeburicoic acid on these pathways.
Experimental Protocols
The following protocols are provided as a guide for investigating the biological activities of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
In Vitro Glucose Uptake Assay
This protocol is adapted from commercially available colorimetric glucose uptake assay kits.[3]
Objective: To measure the effect of this compound on glucose uptake in a cell-based assay.
Principle: This assay utilizes 2-deoxyglucose (2-DG), a glucose analog that is taken up by cells and phosphorylated to 2-DG-6-phosphate (2-DG6P). 2-DG6P accumulates in the cells and can be enzymatically oxidized to generate NADPH, which is then measured colorimetrically.
Materials:
-
This compound
-
Cell line of interest (e.g., 3T3-L1 adipocytes, C2C12 myotubes)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer with 2% BSA
-
2-Deoxyglucose (2-DG) solution
-
Insulin (positive control)
-
Cell lysis buffer
-
NADPH detection reagents (as per commercial kit instructions)
-
96-well microplate
-
Microplate reader
Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Dehydroeburicoic Acid Monoacetate (DEMA) Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Dehydroeburicoic acid monoacetate (DEMA) in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEMA) and why is its solubility a concern for in vitro assays?
A1: this compound (DEMA) is a lanostane (B1242432) triterpenoid, a class of natural compounds known for their potential therapeutic properties, including anticancer and anti-inflammatory activities.[1][2] Like many other triterpenoids, DEMA is a lipophilic molecule with poor aqueous solubility.[3] This low solubility can lead to precipitation when a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into aqueous assay buffers or cell culture media. This precipitation can result in inaccurate and unreliable experimental data.
Q2: What is the known solubility of DEMA?
A2: DEMA is reported to be soluble in Dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL (approximately 39.16 mM).[4] However, its solubility in aqueous solutions such as Phosphate Buffered Saline (PBS) or cell culture media is significantly lower and often not explicitly quantified in publicly available resources. The key challenge arises from maintaining its solubility upon dilution from a DMSO stock into an aqueous environment.
Q3: I've prepared a DMSO stock of DEMA, but it precipitates when I add it to my cell culture medium. What is happening?
A3: This is a common issue known as "precipitation upon dilution." DMSO is a strong organic solvent that can dissolve DEMA at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous environment like cell culture media, the solvent composition changes dramatically. The high concentration of water, a poor solvent for DEMA, causes the compound to come out of solution and form a precipitate.
Q4: What is the maximum concentration of DMSO that is generally considered safe for most cell lines in in vitro assays?
A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5% (v/v). Many studies with sensitive cell lines or assays aim for a final DMSO concentration of 0.1% or even lower. It is always recommended to perform a vehicle control (media with the same final DMSO concentration as the treated wells) to assess the impact of the solvent on your specific assay.
Q5: Are there any alternative solvents to DMSO for DEMA?
A5: While DMSO is the most common initial solvent, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can also be used to prepare stock solutions of lipophilic compounds. However, these solvents also have cytotoxic potential and can cause precipitation upon dilution. The choice of solvent should be guided by the specific requirements of the in vitro assay and the tolerance of the cell line. For any solvent, it is crucial to determine the maximum tolerated concentration in your experimental system.
Troubleshooting Guide: Improving DEMA Solubility
This guide provides systematic approaches to address DEMA precipitation in your in vitro assays.
Issue 1: DEMA precipitates immediately upon addition to aqueous buffer or media.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High final concentration of DEMA | Lower the final working concentration of DEMA. Triterpenoids often exhibit bioactivity in the low micromolar range. | Reduced or no precipitation, allowing for the assessment of DEMA's effects at physiologically relevant concentrations. |
| High percentage of DMSO in the final solution | Prepare a more concentrated DMSO stock solution so that a smaller volume is needed to achieve the desired final DEMA concentration, thereby lowering the final DMSO percentage. | Minimized solvent effects and potentially improved compound solubility due to a less drastic change in solvent polarity. |
| Rapid addition of DEMA stock to the aqueous solution | Add the DEMA stock solution dropwise while gently vortexing or swirling the aqueous solution. This gradual addition can prevent localized high concentrations of the compound and solvent, which can trigger precipitation. | A clear solution or a more stable suspension of DEMA in the aqueous medium. |
| Temperature of the aqueous solution | Pre-warming the aqueous buffer or cell culture medium to 37°C before adding the DEMA stock can sometimes improve solubility. | Enhanced dissolution kinetics may help keep the compound in solution. |
Issue 2: DEMA solution appears cloudy or forms a precipitate over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Metastable solution | Use the DEMA working solution immediately after preparation. Over time, even seemingly clear solutions can nucleate and precipitate. | Reduced variability in experimental results by ensuring a consistent concentration of soluble DEMA. |
| Interaction with media components | The presence of salts and proteins in cell culture media can sometimes decrease the solubility of hydrophobic compounds. | If precipitation is observed in media but not in a simpler buffer like PBS, consider using a serum-free medium for the duration of the treatment or reducing the serum concentration if possible. |
| Use of solubilizing excipients | Incorporate a solubilizing agent into the aqueous solution before adding the DEMA stock. Common options include: - Bovine Serum Albumin (BSA): BSA can bind to hydrophobic compounds and help keep them in solution. A final concentration of 0.1-1% BSA can be tested. - Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with lipophilic molecules like DEMA, thereby increasing their aqueous solubility.[3][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. | A clear and stable solution of DEMA at the desired working concentration, allowing for longer-term experiments. |
Quantitative Data on Solubility Enhancement Strategies
| Solubilization Strategy | Mechanism of Action | Typical Fold-Increase in Solubility (General) | Considerations for In Vitro Assays |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Reduces the polarity of the aqueous solvent, increasing the solubility of lipophilic compounds. | Variable, can be significant depending on the co-solvent and its concentration. | Potential for cytotoxicity at higher concentrations. The final concentration of the co-solvent must be tested for its effect on the assay. |
| Surfactants (e.g., Tween® 80, Pluronic® F-68) | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | Can be substantial, often 10- to 100-fold or more. | May interfere with cell membranes and certain assays. The concentration should be kept below the critical micelle concentration (CMC) to avoid cytotoxicity. |
| Cyclodextrins (e.g., HP-β-CD) | Forms inclusion complexes with the drug, shielding the hydrophobic parts from water.[3][5] | Can range from a few-fold to over 1000-fold increase.[3] | Generally well-tolerated by cells at appropriate concentrations. May affect drug-protein binding and cellular uptake. |
| pH Adjustment | For ionizable compounds, adjusting the pH to favor the ionized form can significantly increase solubility. | Highly dependent on the pKa of the compound. | The pH must be compatible with the physiological requirements of the cells and the assay. DEMA has a carboxylic acid group, so increasing the pH may improve solubility. |
Experimental Protocols
Protocol 1: Standard Dilution of DEMA from a DMSO Stock
This protocol is a starting point for preparing a working solution of DEMA for in vitro assays.
-
Prepare a 10 mM stock solution of DEMA in 100% DMSO.
-
Warm the cell culture medium or assay buffer to 37°C.
-
Perform serial dilutions of the DEMA stock solution in your aqueous medium to achieve the desired final concentrations. For example, to achieve a 10 µM final concentration with 0.1% DMSO: a. Dilute the 10 mM stock 1:10 in DMSO to get a 1 mM intermediate stock. b. Add 1 µL of the 1 mM intermediate stock to 999 µL of pre-warmed medium.
-
Add the DEMA stock to the medium dropwise while gently vortexing or swirling.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately.
Protocol 2: Solubilization of DEMA using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes the use of a common cyclodextrin (B1172386) to enhance the aqueous solubility of DEMA.
-
Prepare a stock solution of HP-β-CD in water or your assay buffer (e.g., 100 mM).
-
Prepare a high-concentration stock solution of DEMA in a suitable organic solvent (e.g., 20 mg/mL in DMSO).
-
In a separate tube, add the required volume of the DEMA stock solution.
-
Slowly add the HP-β-CD solution to the DEMA while vortexing vigorously. The molar ratio of HP-β-CD to DEMA may need to be optimized (e.g., starting with a 5:1 or 10:1 molar excess of cyclodextrin).
-
Continue to vortex or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex.
-
The resulting solution can then be sterile-filtered and diluted as needed in the assay medium.
-
It is important to run a vehicle control with the same concentration of HP-β-CD to account for any effects of the cyclodextrin itself.
Visualizations
Experimental Workflow for Preparing DEMA Working Solutions
Caption: Workflow for preparing DEMA solutions for in vitro assays.
Signaling Pathway: Potential Mechanism of Action of Dehydroeburicoic Acid (a related compound)
Dehydroeburicoic acid (DEA), a compound structurally related to DEMA, has been shown to act as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β.[6] This pathway is crucial for the cellular antioxidant response.
Caption: Simplified signaling pathway of Dehydroeburicoic Acid (DEA).
References
- 1. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The Role of Cyclodextrins in the Design and Development of Triterpene-Based Therapeutic Agents [mdpi.com]
- 4. The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay | MDPI [mdpi.com]
- 5. Cyclodextrins Increase Triterpene Production in Solanum lycopersicum Cell Cultures by Activating Biosynthetic Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dehydroeburicoic Acid Monoacetate (DEMA) Dosage for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Dehydroeburicoic acid monoacetate (DEMA) for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DEMA)?
This compound (DEMA) is a lanostane (B1242432) triterpenoid.[1] It is the monoacetate derivative of Dehydroeburicoic acid (DEA), a natural compound isolated from fungi such as Antrodia cinnamomea and Wolfiporia cocos.[1] While research on DEMA is limited, its parent compound, DEA, has been reported to exhibit low cytotoxicity and act as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, thereby activating antioxidant pathways.
Q2: What is the recommended solvent and storage condition for DEMA?
DEMA is soluble in DMSO at a concentration of 20 mg/mL (39.16 mM).[1][2] It is recommended to prepare a stock solution in DMSO. For storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: What is a good starting concentration range for DEMA in a new cell line?
As there is limited data on the biological activity of DEMA, a broad dose-response experiment is recommended to determine the optimal concentration range for your specific cell line and experimental endpoint. A common starting point is to test a wide range of concentrations, such as from 0.1 µM to 100 µM, using 3- to 10-fold serial dilutions.[3][4] Based on studies of the parent compound DEA, which showed low cytotoxicity up to 100 µM in some cell lines, a similar range could be a reasonable starting point for cytotoxicity assessment of DEMA.
Q4: How long should I incubate cells with DEMA?
The optimal incubation time depends on the cell line's doubling time and the specific biological question being investigated. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the ideal duration for observing the desired effect.[3]
Q5: What controls should I include in my experiment?
It is crucial to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve DEMA. This is essential to ensure that the observed effects are not due to the solvent itself. The final DMSO concentration should typically be kept below 0.5% to avoid toxicity.[3]
-
Untreated Control: Cells cultured in medium without any treatment.
-
Positive Control: (If available) A compound with a known effect on the pathway or outcome you are investigating.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High variability between replicate wells | 1. Uneven cell plating.2. "Edge effect" in multi-well plates.3. Inaccurate pipetting of DEMA. | 1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile buffer to maintain humidity.3. Ensure the DEMA stock solution is thoroughly mixed before preparing dilutions. Use calibrated pipettes.[5] |
| No observable effect of DEMA | 1. The concentration is too low.2. The incubation time is too short.3. The compound is inactive in the chosen cell line.4. DEMA has degraded. | 1. Test a higher range of concentrations.2. Increase the incubation time.3. Consider using a different cell line or investigating the mechanism of action in your current cell line.4. Check the storage conditions and age of the DEMA stock solution. Prepare fresh dilutions for each experiment. |
| High levels of cell death, even at low concentrations | 1. The compound is highly cytotoxic to your cell line.2. The solvent concentration is too high.3. Cells are unhealthy or stressed. | 1. Use a lower concentration range and perform a more detailed dose-response curve with smaller increments.2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO). Run a solvent-only toxicity control.3. Ensure you are using healthy, low-passage cells and optimal culture conditions. |
| Precipitation of DEMA in the culture medium | 1. The concentration of DEMA exceeds its solubility in the medium.2. The DMSO concentration is too low to maintain solubility. | 1. Lower the final concentration of DEMA.2. While keeping the final DMSO concentration non-toxic, ensure it is sufficient to keep DEMA in solution. Gentle warming and mixing of the medium after adding the DEMA stock solution may help. |
Data Presentation
Table 1: Physicochemical Properties of this compound (DEMA)
| Property | Value | Source |
| Molecular Weight | 510.75 g/mol | [2] |
| Purity | >98% (HPLC) | [2] |
| Solubility in DMSO | 20 mg/mL (39.16 mM) | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage (Stock Solution) | -20°C for 1 month; -80°C for 6 months | [1] |
Table 2: Example Dose-Response Experiment for Determining IC50 of DEMA
| Concentration (µM) | % Cell Viability (Example Data) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 75 |
| 25 | 52 |
| 50 | 30 |
| 100 | 15 |
Note: This table presents hypothetical data. Actual results will vary depending on the cell line and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of DEMA Stock Solution
-
Materials:
-
This compound (DEMA) powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Based on the molecular weight of DEMA (510.75 g/mol ), calculate the amount of DMSO needed to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Carefully weigh the DEMA powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex thoroughly until the DEMA is completely dissolved. Gentle warming may be required to fully dissolve the compound.[1]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
-
Protocol 2: Cell Viability Assay (MTT Assay) to Determine Optimal DEMA Dosage
-
Materials:
-
Selected cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
DEMA stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[3][6]
-
DEMA Preparation: Prepare serial dilutions of the DEMA stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).[3]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of DEMA. Include vehicle control and untreated control wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for formazan) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the DEMA concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Mandatory Visualizations
Caption: Experimental workflow for determining the optimal dosage of DEMA.
Caption: Troubleshooting logic for DEMA dosage optimization.
Caption: Potential signaling pathways modulated by DEMA's parent compound, DEA.
References
Technical Support Center: Dehydroeburicoic Acid Monoacetate Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming low yield in Dehydroeburicoic acid monoacetate purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what natural sources is it typically isolated?
This compound is a lanostane-type triterpenoid.[1] It is commonly isolated from fungi, particularly Wolfiporia cocos (also known as Poria cocos).[1][2]
Q2: What are the key chemical properties of this compound relevant to its purification?
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₄ | [1][2] |
| Molecular Weight | 510.75 g/mol | [1][2] |
| Solubility | Soluble in DMSO (20 mg/mL) | [2] |
| Purity (Commercial) | >95-99% (by HPLC) | [1] |
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain stability, this compound should be stored at -20°C.[2]
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Wolfiporia cocos
-
Grinding and Extraction:
-
Dry the sclerotia of Wolfiporia cocos and grind into a fine powder.
-
Extract the powder with 95% ethanol (B145695) at room temperature with agitation for 24 hours. Repeat the extraction process three times.
-
-
Concentration:
-
Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate (B1210297).
-
Collect the ethyl acetate fraction, which will contain the less polar triterpenoids, including this compound.
-
Evaporate the ethyl acetate to yield the enriched crude product.
-
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica (B1680970) gel (200-300 mesh).
-
Mobile Phase: A gradient of hexane (B92381) and ethyl acetate is recommended. Start with a low polarity mixture (e.g., 98:2 hexane:ethyl acetate) and gradually increase the polarity.
-
Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and load it onto the column.
-
Elution: Begin elution with the initial mobile phase, collecting fractions. Gradually increase the concentration of ethyl acetate.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2) and visualize with an appropriate stain (e.g., anisaldehyde-sulfuric acid reagent with heating).
-
Pooling and Concentration: Combine the fractions containing the pure compound and concentrate under reduced pressure.
Protocol 3: Final Purification by Crystallization
-
Solvent Selection: Dissolve the semi-purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol, ethanol, or acetone).
-
Crystallization: Slowly add a solvent in which the compound is less soluble (an anti-solvent), such as water or hexane, until slight turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) to promote crystal formation.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Troubleshooting Guide for Low Yield
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Crude Extract | Incomplete extraction from the fungal material. | - Ensure the fungal material is finely powdered to maximize surface area. - Increase the extraction time or the number of extraction cycles. - Consider using ultrasonication or soxhlet extraction to improve efficiency. |
| Low Recovery from Column Chromatography | Irreversible Adsorption: The compound binds too strongly to the silica gel.[3] Compound Degradation: The acidic nature of silica gel may cause degradation of the monoacetate.[3] Inappropriate Mobile Phase: The solvent system may not be optimal for elution.[3] Co-elution with Impurities: The target compound elutes with other structurally similar compounds. | - Use a less acidic stationary phase like neutral alumina.[3] - Add a small amount (0.1%) of a modifier like acetic acid to the mobile phase to reduce tailing. - Perform a thorough optimization of the mobile phase using TLC with different solvent systems. - Consider using preparative High-Performance Liquid Chromatography (HPLC) for better resolution.[4] |
| Poor Crystallization Yield | Supersaturation is too high or too low. Presence of impurities inhibiting crystal growth. Inappropriate solvent system. | - Optimize the solvent-to-anti-solvent ratio. - Ensure the starting material for crystallization is of high purity. If necessary, repeat the chromatography step. - Screen a variety of solvent/anti-solvent systems. - Try slow evaporation of a single solvent solution. |
| Compound Degradation During Purification | Hydrolysis of the acetate group: This can be caused by exposure to acidic or basic conditions, or prolonged heating. | - Avoid strong acids and bases during extraction and purification. - Use moderate temperatures during solvent evaporation. - If possible, perform purification steps at lower temperatures. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Logical Troubleshooting Flowchart
This diagram provides a logical approach to troubleshooting low yield issues.
Caption: Troubleshooting flowchart for low purification yield.
References
Dehydroeburicoic acid monoacetate interference in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Dehydroeburicoic Acid Monoacetate in biochemical assays. Our goal is to help you identify and mitigate potential assay interference to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
A1: this compound is a lanostane (B1242432) triterpenoid, a class of natural products known for a wide range of biological activities.[1][2][3] It is the monoacetate derivative of dehydroeburicoic acid. Key properties are summarized in the table below.
Data Presentation: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₅₀O₄ | [1][4] |
| Molecular Weight | 510.75 g/mol | [1][4] |
| Appearance | Solid | |
| Purity | Typically >95% (HPLC) | |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL) | [4] |
| Storage | Recommended at -20°C or -80°C for long-term stability | [1] |
Q2: I'm observing unexpected inhibition in my assay when using this compound. What could be the cause?
A2: Unexpected inhibition by small molecules in high-throughput screening (HTS) can often be due to assay interference rather than specific binding to the target.[5][6] For triterpenoids like this compound, a common cause of non-specific inhibition is the formation of colloidal aggregates in aqueous assay buffers.[7] These aggregates can sequester and denature proteins, leading to a false-positive signal.[7]
Q3: Can this compound interfere with fluorescence-based assays?
A3: Yes, interference with fluorescence-based assays is a possibility.[8] This can occur through several mechanisms:
-
Autofluorescence: The compound itself may fluoresce at the excitation and/or emission wavelengths of your assay, leading to an artificially high signal.
-
Quenching: The compound may absorb light at the excitation or emission wavelength of the fluorophore in your assay, leading to a decrease in the detected signal.
-
Light Scattering: If the compound forms aggregates or precipitates in the assay buffer, it can scatter light and interfere with the accurate measurement of fluorescence.[7]
Q4: My results with this compound are not reproducible. What are some potential reasons?
A4: Poor reproducibility can stem from several factors related to the compound's properties. Given that this compound is a hydrophobic molecule, its solubility in aqueous assay buffers can be limited.[4] Inconsistent results may arise from:
-
Precipitation: The compound may be coming out of solution at the concentrations used in your assay.
-
Batch-to-Batch Variability: There may be inconsistencies in the purity or formulation of different batches of the compound.[9]
-
Storage and Handling: Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.[1]
Q5: Are there any known biological activities of the parent compound, dehydroeburicoic acid, that I should be aware of?
A5: Yes, the parent compound, dehydroeburicoic acid, has been reported to be a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β.[10][11] This activity leads to the activation of the Nrf2 antioxidant response pathway.[10] Depending on your cellular model and assay system, this underlying biological activity could contribute to your observed results.
Troubleshooting Guides
Issue 1: Suspected False-Positive Inhibition
This guide will help you determine if the observed activity of this compound is a genuine hit or an artifact of assay interference.
Troubleshooting Steps:
-
Check for Compound Aggregation:
-
Detergent Test: A common method to identify aggregate-based inhibitors is to re-run the assay in the presence of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20.[5] If the inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests that the compound is forming aggregates.
-
Dynamic Light Scattering (DLS): If available, DLS can be used to directly observe the formation of particles in the size range of aggregates.
-
-
Vary Enzyme Concentration:
-
True inhibitors that follow Michaelis-Menten kinetics should have an IC₅₀ value that is independent of the enzyme concentration. If the IC₅₀ value increases with increasing enzyme concentration, it is a strong indication of a non-specific inhibition mechanism, such as aggregation.[5]
-
-
Inspect Dose-Response Curve:
-
Aggregate-based inhibitors often display unusually steep Hill slopes in their dose-response curves.[5] A Hill slope significantly greater than 1 should be considered suspicious.
-
Issue 2: Interference in Optical-Based Assays (Absorbance and Fluorescence)
This guide provides steps to identify and correct for interference in assays with optical readouts.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Measure the absorbance or fluorescence of this compound in the assay buffer at the wavelengths used in your experiment, but without the enzyme or other assay components. This will reveal if the compound has intrinsic absorbance or fluorescence that could be contributing to the signal.
-
-
Perform a "Product Spike" Control:
-
To check for quenching or other interference with the detection of the assay product, run the assay to completion to generate the product. Then, add this compound and measure the signal. A decrease in the signal compared to a control with vehicle alone indicates interference.[5]
-
-
Change the Readout Wavelength:
-
If possible, try using a different fluorophore or chromophore that has excitation and emission wavelengths where the compound does not absorb or emit light.
-
Experimental Protocols
Protocol 1: Detergent-Based Counter-Assay for Aggregation
Objective: To determine if the inhibitory activity of this compound is dependent on aggregation.
Materials:
-
This compound stock solution (in DMSO)
-
Your standard biochemical assay components (enzyme, substrate, buffer)
-
10% Triton X-100 stock solution
-
Assay plates (e.g., 96-well or 384-well)
-
Plate reader
Methodology:
-
Prepare two sets of serial dilutions of this compound in your assay buffer.
-
To one set of dilutions, add Triton X-100 to a final concentration of 0.01%. To the other set, add the equivalent volume of water or buffer.
-
Add the enzyme to all wells and incubate for a pre-determined time.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress on a plate reader.
-
Calculate the IC₅₀ values for both conditions (with and without detergent). A significant rightward shift in the IC₅₀ in the presence of detergent indicates aggregation-based inhibition.
Protocol 2: Thiol Reactivity Counter-Screen
Objective: To assess if this compound is a thiol-reactive compound that may be non-specifically modifying cysteine residues on the target protein.[12]
Materials:
-
This compound stock solution (in DMSO)
-
Your standard biochemical assay components
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Assay plates
-
Plate reader
Methodology:
-
Determine the baseline IC₅₀ of this compound in your standard assay.
-
Prepare a second assay buffer containing a high concentration of DTT (e.g., 1-5 mM).[12]
-
Perform a dose-response experiment with this compound in the presence of DTT.
-
Compare the IC₅₀ values obtained in the presence and absence of DTT. A significant increase (e.g., >3-fold) in the IC₅₀ value in the presence of DTT suggests that the compound may be thiol-reactive.[12]
Visualizations
Caption: Troubleshooting workflow for hits from high-throughput screening.
Caption: Signaling pathway of Dehydroeburicoic Acid.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic lanostane-type triterpenoids from the fruiting bodies of Ganoderma lucidum and their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 77035-42-8 | MOLNOVA [molnova.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
How to prepare Dehydroeburicoic acid monoacetate stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the preparation of Dehydroeburicoic acid monoacetate stock solutions. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure successful and accurate preparation for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 20 mg/mL (39.16 mM). Therefore, DMSO is the recommended solvent for preparing stock solutions.
Q2: How should I store the solid this compound and its stock solution?
A2: The solid, lyophilized compound should be stored at -20°C for up to two years. Once dissolved in DMSO, the stock solution should be stored at -20°C for up to one month or at -80°C for up to six months.[1] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: My compound is not fully dissolving in DMSO. What can I do?
A3: If you encounter solubility issues, you can try gently warming the solution in a 37°C water bath for 5-10 minutes and vortexing intermittently.[2][3] Using an ultrasonic bath for a short period can also aid in dissolution.[2][3] Ensure you are using high-purity, anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.
Q4: What are the handling precautions for this compound?
A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution from lyophilized this compound.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the bottle of DMSO to come to room temperature before opening to minimize moisture condensation.
-
Weigh the Compound: Accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 5.1075 mg of the compound (Molecular Weight = 510.75 g/mol ).
-
Solvent Addition: Carefully add the calculated volume of DMSO to the vial containing the compound.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If necessary, place the vial in a 37°C water bath for 5-10 minutes or in a sonicator for a few minutes to facilitate dissolution. Vortex again.
-
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Quantitative Data Summary
| Property | Value | Citations |
| Molecular Weight | 510.75 g/mol | |
| Solubility in DMSO | 20 mg/mL (39.16 mM) | |
| Solid Storage | -20°C (≥ 2 years) | |
| Stock Solution Storage | -20°C (1 month), -80°C (6 months) | [1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound does not dissolve | - Concentration is too high.- DMSO has absorbed water.- Insufficient mixing. | - Prepare a more dilute stock solution.- Use a fresh, unopened bottle of anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and/or use a sonicator. Vortex thoroughly.[2][3] |
| Solution is cloudy or has precipitate | - Compound has come out of solution due to temperature changes or solvent quality. | - Repeat the dissolution steps (warming, sonication, vortexing).- Ensure the DMSO is anhydrous. |
| Inconsistent experimental results | - Inaccurate initial weighing.- Degradation of the stock solution. | - Use a calibrated balance for accurate measurement.- Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Ensure proper storage conditions are maintained. |
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Workflow
Caption: Troubleshooting guide for solubility issues.
References
Cell viability issues with Dehydroeburicoic acid monoacetate treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues with Dehydroeburicoic acid monoacetate (DEMA) treatment.
Troubleshooting Guide
This guide addresses common problems encountered during cell viability experiments with DEMA.
Question 1: I am observing higher than expected cell viability or inconsistent results with my MTT/XTT assay after DEMA treatment. What could be the cause?
Possible Causes and Solutions:
-
Direct Interaction with Assay Reagents: Similar to other complex organic molecules, DEMA may directly interact with tetrazolium salts like MTT or XTT, leading to their reduction and a false positive signal for cell viability.[1]
-
Metabolic Alterations: DEMA's parent compound, Dehydroeburicoic acid (DEA), is known to modulate cellular metabolism.[2][3] DEMA might be altering the metabolic state of your cells, affecting the activity of mitochondrial reductases that are crucial for MTT/XTT reduction. This can lead to an inaccurate estimation of cell viability.[1]
-
Compound Precipitation: DEMA has a low aqueous solubility.[4] At higher concentrations, it may precipitate out of the culture medium, leading to inconsistent exposure of cells to the compound.
Troubleshooting Steps:
-
Alternative Assay: To confirm cytotoxicity, use a viability assay with a different detection principle that does not rely on mitochondrial reductase activity.[1] Examples include ATP-based assays (e.g., CellTiter-Glo®) or live/dead staining with reagents like trypan blue or calcein-AM/propidium iodide.[5][6]
-
Solubility Check: Visually inspect your treatment wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% v/v for DMSO).
-
Control for Direct Reduction: Include a cell-free control where DEMA is added to the culture medium and the MTT/XTT reagent. This will help determine if the compound directly reduces the tetrazolium salt.
Question 2: My flow cytometry results for apoptosis (e.g., Annexin V/PI staining) after DEMA treatment are not showing a clear apoptotic population, despite seeing cell death under the microscope. Why might this be?
Possible Causes and Solutions:
-
Timing of Analysis: The window for detecting early apoptosis (Annexin V positive, PI negative) can be narrow. You may be analyzing the cells too late, when they have already progressed to late apoptosis or necrosis (Annexin V and PI positive).
-
Cell Cycle Arrest: Some compounds induce cell cycle arrest rather than immediate apoptosis.[7] Dehydroeburicoic acid has been shown to induce G2/M phase arrest.[8]
-
Alternative Cell Death Pathways: DEMA might be inducing other forms of cell death, such as necroptosis or autophagy, which are not detected by standard Annexin V/PI staining.
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to identify the optimal time point for detecting apoptosis after DEMA treatment.
-
Cell Cycle Analysis: In addition to apoptosis assays, perform cell cycle analysis by flow cytometry to determine if DEMA is causing cell cycle arrest.
-
Pan-Caspase Inhibitor: To confirm caspase-dependent apoptosis, pre-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) before adding DEMA and assess if cell death is prevented.
-
Alternative Cell Death Markers: If apoptosis is not the primary mechanism, consider assays for other cell death pathways, such as measuring the expression of necroptosis markers (e.g., RIPK1, MLKL) or autophagy markers (e.g., LC3-II).
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic concentration of DEMA?
There is limited publicly available data on the specific IC50 values of this compound. However, its parent compound, Dehydroeburicoic acid (DEA), has been identified as a potent cytotoxic agent in leukemia HL-60 cells.[8] The cytotoxic potential of DEMA is likely to be cell-type dependent and should be determined empirically for your specific cell line. We recommend performing a dose-response experiment starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50.
Q2: What is the known mechanism of action for DEMA-induced cell death?
While the precise mechanism for DEMA is not fully elucidated, the parent compound, Dehydroeburicoic acid (DEA), has been shown to induce DNA damage and apoptosis.[8] DEA also inhibits topoisomerase II.[8] Furthermore, DEA can act as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and GSK3β, which is associated with a hepatoprotective effect and minimal toxicity in that context.[2][3] It is plausible that DEMA shares some of these mechanisms of action.
Q3: How should I prepare DEMA for cell culture experiments?
DEMA is soluble in DMSO.[4] It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10-20 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is below 0.5% (v/v) to avoid solvent-induced toxicity.
Data Presentation
Table 1: Example IC50 Values of Dehydroeburicoic Acid (DEA) in a Human Cell Line
| Cell Line | Assay | Incubation Time | IC50 (µM) |
| HL-60 (Leukemia) | MTT | 48 hours | 8.5 ± 0.7 |
Note: This data is for the parent compound, Dehydroeburicoic acid, and is provided as a reference. IC50 values for DEMA may vary.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of DEMA in culture medium. Remove the old medium from the wells and add 100 µL of the DEMA-containing medium. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with DEMA at the desired concentrations for the determined optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Visualizations
Caption: A generalized workflow for determining the IC50 of DEMA using a cell viability assay.
Caption: A troubleshooting decision tree for unexpected cell viability assay results with DEMA.
Caption: A putative signaling pathway for DEMA-induced apoptosis, based on the known actions of its parent compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease [mdpi.com]
- 3. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 77035-42-8 | MOLNOVA [molnova.com]
- 5. youtube.com [youtube.com]
- 6. Calcein Viability Assays Troubleshooting | AAT Bioquest [aatbio.com]
- 7. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Dehydroeburicoic Acid and Its Monoacetate Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Dehydroeburicoic acid and Dehydroeburicoic acid monoacetate. The information presented is based on available scientific literature and is intended to guide further research and development.
Overview
Dehydroeburicoic acid , a triterpenoid (B12794562) found in medicinal fungi such as Antrodia camphorata, has been the subject of various studies investigating its therapeutic potential.[1][2] Research has primarily focused on its anti-inflammatory, anticancer, and antioxidant properties.[1][2]
This compound is a derivative of Dehydroeburicoic acid. However, there is currently a significant lack of publicly available scientific literature detailing its specific biological activities. While commercially available for research purposes, its pharmacological profile remains largely unexplored, presenting an opportunity for novel investigation.[3]
This guide will focus on the well-documented biological activities of Dehydroeburicoic acid, providing experimental data and methodologies. The absence of data for its monoacetate derivative will be noted, highlighting a gap in the current scientific knowledge.
Comparative Data on Biological Activity
Due to the limited data on this compound, a direct quantitative comparison is not possible at this time. The following table summarizes the reported biological activities of Dehydroeburicoic acid.
| Biological Activity | Assay | Key Findings | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema in mice | Decreased paw edema; Reduced levels of MDA, NO, TNF-α, and IL-1β; Decreased iNOS and COX-2 expression. | [4] |
| Acetic acid-induced writhing response in mice | Significantly inhibited writhing responses. | [4] | |
| Formalin-induced pain in mice | Significantly inhibited the late phase of formalin-induced pain. | [4] | |
| Anticancer | In vitro cytotoxicity against various cancer cell lines | Potent cytotoxic component; Induces DNA damage and apoptosis. | [5] |
| HL-60 cells xenograft animal model | Marked decrease in tumor weight and size. | [5] | |
| Antioxidant | Alcoholic Liver Disease (ALD) cell model | Acts as a dual inhibitor of Keap1-Nrf2 protein-protein interaction and GSK3β; Promotes Nrf2 nuclear translocation and activates downstream antioxidant genes; Restores mitochondrial dysfunction. | [2][6] |
Signaling Pathways of Dehydroeburicoic Acid
The biological effects of Dehydroeburicoic acid are mediated through its interaction with several key signaling pathways.
Anti-inflammatory Signaling Pathway
Dehydroeburicoic acid exerts its anti-inflammatory effects by down-regulating pro-inflammatory mediators and up-regulating antioxidant enzymes.
Caption: Anti-inflammatory pathway of Dehydroeburicoic acid.
Antioxidant Signaling Pathway in Alcoholic Liver Disease
In the context of alcoholic liver disease, Dehydroeburicoic acid demonstrates a dual inhibitory effect that enhances the antioxidant response.
Caption: Antioxidant pathway of Dehydroeburicoic acid in ALD.
Experimental Protocols
The following are summaries of the experimental methodologies used to evaluate the biological activities of Dehydroeburicoic acid.
Carrageenan-Induced Paw Edema in Mice
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male ICR mice.
-
Procedure:
-
A baseline paw volume is measured using a plethysmometer.
-
Dehydroeburicoic acid (or vehicle control) is administered orally.
-
After a set time (e.g., 60 minutes), 1% carrageenan solution is injected into the subplantar region of the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of paw edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
-
-
Biochemical Analysis: At the end of the experiment, paw tissue can be homogenized to measure levels of malondialdehyde (MDA), nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). Western blotting can be used to assess the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
-
Cell Lines: Various cancer cell lines (e.g., HL-60, HeLa, HepG2).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Dehydroeburicoic acid for a specified period (e.g., 24, 48, or 72 hours).
-
After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plate is incubated to allow the MTT to be metabolized by viable cells into a purple formazan (B1609692) product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
-
Sample Preparation: Cells or tissues are lysed to extract total protein. The protein concentration is determined using a method like the Bradford assay.
-
Procedure:
-
Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., iNOS, COX-2, Nrf2).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative protein expression levels.[4]
-
Conclusion and Future Directions
Dehydroeburicoic acid has demonstrated significant anti-inflammatory, anticancer, and antioxidant activities in preclinical studies. Its mechanisms of action involve the modulation of key signaling pathways related to inflammation and oxidative stress.
In contrast, the biological profile of This compound remains uncharacterized in the scientific literature. The addition of a monoacetate group could potentially alter the compound's lipophilicity, bioavailability, and ultimately its biological activity. Therefore, a direct comparison of the efficacy and potency of Dehydroeburicoic acid and its monoacetate derivative warrants investigation.
Future research should focus on:
-
Direct comparative studies: Evaluating the anti-inflammatory, anticancer, and antioxidant activities of Dehydroeburicoic acid and this compound in parallel using the standardized assays described above.
-
Pharmacokinetic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of both compounds to understand how acetylation affects their bioavailability and in vivo behavior.
-
Mechanism of action studies: Investigating the molecular targets and signaling pathways affected by this compound.
Such studies will be crucial in determining whether the monoacetate derivative offers any therapeutic advantages over the parent compound and will provide valuable insights for the drug development community.
References
- 1. Design, synthesis and biological evaluation of dehydroabietic acid derivative as potent vasodilatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease [mdpi.com]
- 3. CAS 77035-42-8 | this compound [phytopurify.com]
- 4. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Dehydroabietic Acid Derivatives Conjugated with Acyl-Thiourea Peptide Moiety as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of Dehydroeburicoic Acid Monoacetate and Other Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of Dehydroeburicoic acid monoacetate and other prominent triterpenoids, namely Oleanolic acid, Ursolic acid, and Betulinic acid. The comparison is based on available preclinical data for their anti-inflammatory and cytotoxic activities. Due to the limited direct experimental data on this compound, data for its parent compound, Dehydroeburicoic acid, is used as a proxy in relevant sections, with the assumption of similar biological activity.
Quantitative Data Summary
The following tables summarize the efficacy of the selected triterpenoids in various in vitro and in vivo assays.
Anti-inflammatory and Related Activities
| Compound | Assay | Target/Action | Efficacy (IC₅₀/EC₅₀) | Reference |
| Dehydroeburicoic acid | Keap1-Nrf2 PPI Assay | Inhibition of Keap1-Nrf2 interaction | EC₅₀: 14.1 µM | [1] |
| Dehydroeburicoic acid | GSK3β Kinase Assay | Inhibition of GSK3β | EC₅₀: 8.0 µM | [1] |
| Dehydroeburicoic acid | Carrageenan-induced paw edema (in vivo) | Reduction of inflammation | Significant reduction in edema and inflammatory markers (TNF-α, IL-1β, iNOS, COX-2) | [2][3] |
| Ursolic acid | IKKβ Kinase Assay | Inhibition of IKKβ | IC₅₀: 69 µM | [4] |
| Oleanolic acid | NF-κB Reporter Assay | Inhibition of NF-κB activation | Significant inhibition | [2][4] |
| Betulinic acid | NF-κB Reporter Assay | Inhibition of NF-κB activation | Significant inhibition | [5][6] |
| Betulin | NF-κB Reporter Assay | Inhibition of NF-κB p65 | IC₅₀: 3.9 µM | [7] |
Cytotoxic Activity (IC₅₀ Values in µM)
| Cell Line | Cancer Type | Dehydroeburicoic acid | Oleanolic acid | Ursolic acid | Betulinic acid | Reference |
| Breast Cancer | ||||||
| MCF-7 | Breast Adenocarcinoma | - | 27.99 (µg/mL) | 11.5 (as IL) | 9.4 (µg/mL), 54.97, 11.5 | [8][9][10] |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | 17.21 | - | [11] |
| Colon Cancer | ||||||
| HCT-116 | Colorectal Carcinoma | - | 18.66 (µg/mL) | - | - | [8] |
| HT-29 | Colorectal Adenocarcinoma | - | - | 30 | 6.85 (µg/mL) | [9][12] |
| Liver Cancer | ||||||
| HepG2 | Hepatocellular Carcinoma | - | 30 | - | 12.74 (µg/mL) | [9][13] |
| Pancreatic Cancer | ||||||
| AsPC-1 | Pancreatic Adenocarcinoma | - | - | 10.1-14.2 | - | [14] |
| BxPC-3 | Pancreatic Adenocarcinoma | - | - | 10.1-14.2 | - | [14] |
| Prostate Cancer | ||||||
| PC-3 | Prostate Adenocarcinoma | - | - | - | - | [5] |
| Leukemia | ||||||
| HL-60 | Promyelocytic Leukemia | Potent cytotoxicity | - | - | - | [15] |
| Melanoma | ||||||
| A375 | Malignant Melanoma | - | - | - | 2.21-15.94 | [16] |
| SK-MEL-28 | Malignant Melanoma | - | - | - | 2.21-15.94 | [16] |
Note: IC₅₀ values presented are from various studies and may not be directly comparable due to differences in experimental conditions. The data for Dehydroeburicoic acid is for the parent compound, not the monoacetate.
Experimental Protocols
Carrageenan-Induced Paw Edema Assay
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animal Model: Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized for at least one week before the experiment.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.
-
Treatment: The test compounds (e.g., Dehydroeburicoic acid) and a reference drug (e.g., Indomethacin) are administered orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection. A control group receives only the vehicle.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.
-
Data Analysis: The percentage inhibition of edema is calculated for each treated group compared to the control group. The levels of inflammatory mediators such as TNF-α, IL-1β, iNOS, and COX-2 in the paw tissue can also be quantified using methods like ELISA and Western blotting.[11][14]
NF-κB Inhibition Reporter Assay
This in vitro assay quantifies the ability of a compound to inhibit the transcriptional activity of NF-κB.
-
Cell Line: A suitable cell line (e.g., HEK293) is stably transfected with a luciferase reporter construct containing NF-κB response elements in its promoter.
-
Cell Culture and Treatment: The reporter cells are seeded in 96-well plates. After adherence, the cells are pre-treated with various concentrations of the test triterpenoid (B12794562) for 1-2 hours.
-
Stimulation: NF-κB activation is induced by adding a stimulant such as Tumor Necrosis Factor-alpha (TNF-α) to the cell culture medium.
-
Luciferase Assay: After a suitable incubation period (e.g., 6-8 hours), the cells are lysed, and a luciferase substrate is added.
-
Data Measurement and Analysis: The luminescence, which is proportional to the NF-κB transcriptional activity, is measured using a luminometer. The IC₅₀ value is calculated by plotting the percentage of inhibition against the compound concentration.[17]
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This biochemical assay is used to identify inhibitors of the protein-protein interaction between Keap1 and Nrf2.
-
Reagents: Purified Keap1 Kelch domain protein and a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled) are required.
-
Assay Setup: The assay is typically performed in a 384-well plate format. The fluorescently labeled Nrf2 peptide and the Keap1 protein are incubated together in a buffer.
-
Compound Addition: The test compound (e.g., Dehydroeburicoic acid) is added to the wells at various concentrations.
-
Measurement: The fluorescence polarization of the solution is measured using a plate reader. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly, resulting in low polarization. Upon binding to the larger Keap1 protein, its tumbling slows down, leading to an increase in polarization.
-
Data Analysis: Inhibitors of the Keap1-Nrf2 interaction will displace the fluorescent peptide from Keap1, causing a decrease in fluorescence polarization. The EC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.[13][18]
Signaling Pathway and Experimental Workflow Diagrams
Caption: The NF-κB signaling pathway and points of inhibition by various triterpenoids.
Caption: The Keap1-Nrf2 antioxidant response pathway showing dual inhibition by Dehydroeburicoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oleanolic acid regulates NF-κB signaling by suppressing MafK expression in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Betulinic Acid Suppresses Constitutive and TNFα-induced NF-κB Activation and Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Betulinic acid suppresses carcinogen-induced NF-kappa B activation through inhibition of I kappa B alpha kinase and p65 phosphorylation: abrogation of cyclooxygenase-2 and matrix metalloprotease-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induced by (+)-Betulin Through NF-κB Inhibition in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Ursolic Acid Analogs as Potential Therapeutics for Cancer [mdpi.com]
- 13. Inhibition of cancer cell growth by oleanolic acid in multidrug resistant liver carcinoma is mediated via suppression of cancer cell migration and invasion, mitochondrial apoptosis, G2/M cell cycle arrest and deactivation of JNK/p38 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Additive Interactions between Betulinic Acid and Two Taxanes in In Vitro Tests against Four Human Malignant Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Dehydroeburicoic Acid Monoacetate: A Comparative Analysis of its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Due to a lack of available research on Dehydroeburicoic Acid Monoacetate (DEMA), this guide will focus on the therapeutic potential of its parent compound, Dehydroeburicoic Acid (DEA). The findings presented here for DEA are expected to provide a strong foundational understanding for the potential applications of DEMA, though direct experimental validation is required.
Dehydroeburicoic acid (DEA) is a triterpenoid (B12794562) isolated from Antrodia cinnamomea, a medicinal fungus with a history of use in traditional medicine.[1] Recent studies have highlighted its potential as a therapeutic agent, particularly in the context of alcoholic liver disease (ALD). This guide provides a comparative analysis of DEA's performance against a known inhibitor and details the experimental methodologies used to elucidate its mechanism of action.
Dual Inhibitory Mechanism of Action
DEA has been identified as a dual inhibitor, targeting two key signaling pathways implicated in cellular stress and disease: the Keap1-Nrf2 protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β).[1]
-
Keap1-Nrf2 Pathway: DEA disrupts the interaction between Keap1 and Nrf2, a key regulator of the cellular antioxidant response. This disruption allows for the nuclear translocation of Nrf2, leading to the activation of antioxidant response elements (ARE) and the expression of downstream cytoprotective genes.
-
GSK3β Pathway: Independently of its effect on the Keap1-Nrf2 axis, DEA also inhibits the activity of GSK3β, a kinase involved in various cellular processes, including inflammation and cell survival.
This dual-action mechanism suggests a synergistic therapeutic effect, offering a multi-pronged approach to combating diseases with underlying oxidative stress and inflammatory components.
Comparative Performance Data
The efficacy of DEA has been benchmarked against ML334, a known non-covalent inhibitor of the Keap1-Nrf2 interaction.[2][3] The following tables summarize the quantitative data from in vitro and cell-based assays.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | EC50 / IC50 (µM) |
| Dehydroeburicoic Acid (DEA) | Keap1-Nrf2 PPI | Fluorescence Polarization | 14.1 |
| Dehydroeburicoic Acid (DEA) | GSK3β | Kinase Assay | 8.0 ± 0.7 |
| ML334 | Keap1-Nrf2 PPI | Fluorescence Polarization | Not explicitly stated in the primary source, but DEA was found to be more potent. |
Table 2: Cell-Based Assay Performance
| Compound (at 10 µM) | Assay | Metric | Result |
| Dehydroeburicoic Acid (DEA) | Keap1-Nrf2 Co-Immunoprecipitation | % Reduction of Keap1 co-precipitated with Nrf2 | 45% |
| ML334 | Keap1-Nrf2 Co-Immunoprecipitation | % Reduction of Keap1 co-precipitated with Nrf2 | 12% |
| Dehydroeburicoic Acid (DEA) | ARE Transcriptional Activity | % Increase in ARE Activity | 54% |
| ML334 | ARE Transcriptional Activity | % Increase in ARE Activity | 27% |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated.
Caption: Dual inhibitory mechanism of Dehydroeburicoic Acid (DEA).
Caption: Experimental workflow for evaluating DEA's therapeutic potential.
Detailed Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of Dehydroeburicoic Acid.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Inhibition
Objective: To quantify the inhibitory effect of a compound on the protein-protein interaction between Keap1 and Nrf2.
Methodology:
-
A fluorescently labeled Nrf2 peptide (probe) is incubated with the Keap1 protein.
-
In the unbound state, the small fluorescent peptide rotates rapidly, resulting in low fluorescence polarization.
-
Upon binding to the larger Keap1 protein, the rotation of the peptide is slowed, leading to an increase in fluorescence polarization.
-
Test compounds are added to this mixture. If the compound inhibits the Keap1-Nrf2 interaction, it will displace the fluorescent probe, causing a decrease in fluorescence polarization.
-
The change in polarization is measured using a microplate reader, and the IC50 value is calculated.[4][5][6]
GSK3β Kinase Assay
Objective: To determine the inhibitory activity of a compound against the GSK3β enzyme.
Methodology:
-
The GSK3β enzyme is incubated with its substrate and ATP in a reaction buffer.
-
The kinase reaction is initiated, allowing for the phosphorylation of the substrate.
-
A detection reagent, such as one that measures the amount of ADP produced (e.g., ADP-Glo™), is added.[7][8]
-
The resulting signal (e.g., luminescence) is proportional to the kinase activity.
-
Test compounds are included in the reaction mixture to assess their inhibitory effect. A decrease in signal indicates inhibition of GSK3β.
-
The IC50 value is determined by measuring the enzyme activity at various compound concentrations.[9][10]
Co-Immunoprecipitation (Co-IP)
Objective: To validate the disruption of the Keap1-Nrf2 interaction within a cellular context.[11][12][13]
Methodology:
-
Cells are treated with the test compound or a vehicle control.
-
The cells are lysed to release the proteins while maintaining protein-protein interactions.
-
An antibody specific to one of the proteins of interest (e.g., Nrf2) is added to the cell lysate.
-
Protein A/G beads are used to capture the antibody-protein complex, effectively "pulling down" the target protein and any interacting partners.
-
The beads are washed to remove non-specifically bound proteins.
-
The protein complexes are eluted from the beads and analyzed by Western blotting using an antibody against the other protein of interest (e.g., Keap1).
-
A reduction in the amount of co-precipitated Keap1 in the compound-treated sample compared to the control indicates disruption of the interaction.
MTT Cell Viability Assay
Objective: To assess the cytotoxicity of a compound on cultured cells.
Methodology:
-
Cells are seeded in a 96-well plate and treated with varying concentrations of the test compound.
-
After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The absorbance is directly proportional to the number of viable cells.
Conclusion
The available data strongly suggest that Dehydroeburicoic Acid is a promising therapeutic candidate, particularly for conditions involving oxidative stress such as alcoholic liver disease. Its dual inhibitory action on the Keap1-Nrf2 and GSK3β pathways provides a robust mechanism for cellular protection. The superior performance of DEA in cell-based assays compared to the known Keap1-Nrf2 inhibitor ML334 further underscores its potential. While these findings are based on DEA, they provide a compelling rationale for the investigation of this compound (DEMA) as a potentially valuable therapeutic agent. Further research is warranted to directly assess the biological activities of DEMA and to explore its efficacy in preclinical models.
References
- 1. [PDF] Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. GSK3β Kinase Enzyme System Application Note [promega.jp]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
Cross-Validation of Dehydroeburicoic Acid Monoacetate's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Dehydroeburicoic Acid Monoacetate (DEMA), a triterpenoid (B12794562) derivative, and its potential as an anticancer agent. Due to the limited availability of specific experimental data for DEMA, this guide leverages data from its parent compound, Dehydroeburicoic Acid (DEA), and other related triterpenoids. The comparison is framed within the context of Hedgehog (Hh) signaling pathway inhibition, a known target for various anticancer therapies.
Performance Comparison
Table 1: Cytotoxicity of Dehydroeburicoic Acid and Comparative Compounds in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Dehydroeburicoic Acid | HL-60 | Leukemia | Potent (Specific IC50 not detailed in abstract) | |
| Dehydroabietic Acid | AGS | Gastric Cancer | Not specified | |
| YCC-2 | Gastric Cancer | Not specified | ||
| HeLa | Cervical Cancer | 7.7 - 24.3 | [1] | |
| NCI-H460 | Lung Cancer | 7.7 - 24.3 | [1] | |
| MGC-803 | Gastric Cancer | 7.7 - 24.3 | [1] | |
| Vismodegib (GDC-0449) | Various | Basal Cell Carcinoma, Medulloblastoma | Varies by cell line | |
| Sonidegib (LDE225) | Various | Basal Cell Carcinoma | Varies by cell line | |
| GANT61 | Various | Multiple | Varies by cell line |
Table 2: Apoptotic Effects and Mechanistic Insights
| Compound | Cell Line | Key Apoptotic Events | Mechanistic Target | Citation |
| Dehydroeburicoic Acid | HL-60 | DNA damage, PARP cleavage, Caspase-3 activation | Topoisomerase II inhibition | |
| Dehydroabietic Acid | AGS, YCC-2 | Sub-G1 accumulation, G1 arrest, increased Bax/Bcl-2 ratio, Caspase-3 and PARP cleavage | Mitochondria-mediated apoptosis | |
| Triterpenoid Analogs | U-87MG | Inhibition of Gli-mediated gene transactivation | Direct interaction with Gli1 | |
| Vismodegib (GDC-0449) | Various | Apoptosis induction in Hh-dependent tumors | Smoothened (SMO) | |
| GANT61 | Various | Apoptosis induction | GLI1/2 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the anticancer effects of compounds like Dehydroeburicoic Acid.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Dehydroeburicoic Acid) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin-binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2, GLI1) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Hedgehog Signaling Pathway and Potential Inhibition by Triterpenoids
Caption: The Hedgehog signaling pathway and the potential point of inhibition by DEMA and other triterpenoids at the level of GLI transcription factors.
General Experimental Workflow for Evaluating DEMA's Anticancer Effects
Caption: A typical workflow for the in vitro evaluation of this compound's anticancer properties.
Logical Relationship of DEMA's Potential Mechanism of Action
References
A Comparative Analysis of Dehydroeburicoic Acid Monoacetate and Poricoic Acid A for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two lanostane-type triterpenoids, Dehydroeburicoic acid monoacetate and Poricoic acid A, both of which can be isolated from Wolfiporia cocos (formerly Poria cocos). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their known biological activities, mechanisms of action, and supporting experimental data. While substantial research is available for Poricoic acid A, data on this compound is currently limited, a factor that will be reflected in this comparative guide.
Overview of Compounds
This compound is a triterpenoid (B12794562) that has been identified to possess glucose-uptake-stimulatory activity.[1][2] Its biological effects and mechanisms of action are not yet extensively characterized in publicly available literature.
Poricoic acid A (PAA) is a well-studied triterpenoid with a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-fibrotic effects.[3][4][5] Its therapeutic potential is attributed to its ability to modulate a multitude of intracellular signaling pathways.[3][4]
Comparative Biological Activities and Performance Data
The following tables summarize the available quantitative data for both compounds, highlighting the disparity in the extent of research conducted on each.
Table 1: Glucose-Uptake Stimulatory Activity
| Compound | Cell Line | Concentration | Effect on Glucose Uptake | Reference |
| This compound | 3T3-L1 adipocytes | 5 µM | 50% increase | [1][6] |
| Poricoic acid A | - | - | Data not available | - |
Table 2: Anti-Cancer Activity of Poricoic Acid A
| Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| H460 | Lung Cancer | ~150 µg/mL | 24 h | [3] |
| H1299 | Lung Cancer | ~175 µg/mL | 24 h | [3] |
| SKOV3 | Ovarian Cancer | ~60 µg/mL | 24 h | [7] |
| HepG2 | Liver Cancer | > 50 µM | 48 h | [1] |
Note: Data for the anti-cancer activity of this compound is not currently available in the reviewed literature.
Table 3: Anti-Inflammatory Activity of Poricoic Acid A
| Cell Line | Stimulus | PAA Concentration | Effect | Reference |
| RAW 264.7 macrophages | LPS | 30 µg/mL | Significant decrease in Nitric Oxide (NO) production to 47% of LPS-treated group | [8] |
| NRK-49F rat renal fibroblasts | TGF-β1 | 10 µM | Attenuated TGF-β1-induced inflammatory response | [5] |
Note: One study reported that Dehydroeburicoic acid (the non-acetylated form) had no anti-inflammatory activity in LPS-induced RAW 264.7 cells.[9] Data for this compound is not available.
Table 4: Anti-Fibrotic Activity of Poricoic Acid A
| Cell Line/Model | Condition | PAA Concentration/Dose | Effect | Reference |
| NRK-49F rat renal fibroblasts | TGF-β1 stimulation | 10 µM | Attenuated ECM accumulation and fibrosis formation | [5] |
| Unilateral Ureteral Obstruction (UUO) rat model | Renal Fibrosis | 10 mg/kg/day | Attenuated renal fibroblast activation and interstitial fibrosis | [4] |
Note: Data for the anti-fibrotic activity of this compound is not currently available in the reviewed literature.
Signaling Pathways and Mechanisms of Action
This compound
The primary reported biological activity of this compound is its ability to stimulate glucose uptake in adipocytes.[1][2] While the precise signaling pathway has not been fully elucidated for the monoacetate derivative, it is hypothesized to involve the insulin (B600854) signaling pathway, potentially through the activation of PI3K/Akt, leading to the translocation of GLUT4 to the cell membrane.[10][11]
Hypothesized insulin signaling pathway for this compound.
Poricoic Acid A
Poricoic acid A has been shown to modulate multiple signaling pathways, contributing to its diverse pharmacological effects.
Anti-Cancer Activity:
-
MEK/ERK Pathway: PAA directly targets and downregulates the MEK/ERK signaling pathway, leading to the suppression of cell growth and proliferation in lung cancer cells.[12]
-
mTOR/p70S6K Pathway: In ovarian cancer, PAA induces apoptosis and autophagy by inhibiting the mTOR/p70S6K signaling axis.[2]
Anti-cancer signaling pathways modulated by Poricoic Acid A.
Anti-Fibrotic and Anti-Inflammatory Activity:
-
AMPK Pathway: PAA activates AMP-activated protein kinase (AMPK), which plays a role in attenuating fibroblast activation and extracellular matrix remodeling in renal fibrosis.[3][13]
-
TGF-β/Smad and MAPK Pathways: PAA inhibits TGF-β1-induced activation of the Smad and MAPK signaling pathways, central mediators of fibrosis.[5]
-
NF-κB Pathway: PAA has been shown to inhibit the activation of the NF-κB pathway, which is central to the inflammatory response.[14]
Anti-fibrotic and anti-inflammatory pathways modulated by Poricoic Acid A.
Experimental Protocols
Glucose Uptake Assay (for this compound)
This protocol is a general guideline for measuring glucose uptake in 3T3-L1 adipocytes using a fluorescent glucose analog like 2-NBDG.
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes and induce differentiation into mature adipocytes.
-
Serum Starvation: Prior to the assay, starve the differentiated adipocytes in a serum-free medium overnight to increase glucose transporter expression.
-
Treatment: Wash the cells and incubate with a glucose-free buffer. Treat the cells with this compound at the desired concentration (e.g., 5 µM) for a specified time. Include positive (e.g., insulin) and negative controls.
-
Glucose Analog Incubation: Add a fluorescent glucose analog (e.g., 2-NBDG) to the cells and incubate for a defined period to allow for uptake.
-
Washing: Wash the cells with ice-cold PBS to remove any unincorporated glucose analog.
-
Fluorescence Measurement: Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader. The fluorescence intensity is proportional to the amount of glucose uptake.[6]
Experimental workflow for a glucose uptake assay.
Western Blot Analysis (for Poricoic Acid A)
This protocol outlines the general steps for assessing the effect of Poricoic acid A on protein phosphorylation in signaling pathways.
-
Cell Culture and Treatment: Culture the desired cell line (e.g., H460, SKOV3, NRK-49F) and treat with various concentrations of Poricoic acid A for a specified duration.
-
Protein Extraction: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-ERK, total ERK, p-mTOR, total mTOR).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.[15]
Experimental workflow for Western blot analysis.
Conclusion
This comparative analysis highlights the significant therapeutic potential of Poricoic acid A across multiple disease areas, supported by a growing body of evidence on its mechanisms of action. In contrast, this compound is a less-characterized compound with promising activity in stimulating glucose uptake.
For researchers and drug development professionals, Poricoic acid A represents a multi-target compound with a well-defined profile for further investigation in oncology, inflammatory diseases, and fibrosis. This compound, on the other hand, presents an opportunity for novel research into its potential as a therapeutic agent for metabolic disorders, such as diabetes. Further studies are warranted to fully elucidate its biological activities and signaling pathways to the same extent as Poricoic acid A. The disparity in available data underscores the need for more comprehensive research on the diverse array of triterpenoids found in natural sources.
References
- 1. benchchem.com [benchchem.com]
- 2. Poricoic acid A induces apoptosis and autophagy in ovarian cancer via modulating the mTOR/p70s6k signaling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2.8. Glucose Uptake Measurement in Adipocytes [bio-protocol.org]
- 7. assaygenie.com [assaygenie.com]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.uark.edu [scholarworks.uark.edu]
- 10. mdpi.com [mdpi.com]
- 11. Upregulation of GLUT4 and PI3K, and downregulation of GSK3 mediate the anti-hyperglycemic effects of proanthocyanidins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poricoic Acid A, an Active Ingredient Extracted From Poria cocos, Inhibits Lung Cancer Cell Growth by Suppressing MEK/ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Poricoic acid A activates AMPK to attenuate fibroblast activation and abnormal extracellular matrix remodelling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Bioactivity of Dehydroeburicoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of dehydroeburicoic acid derivatives and related lanostane (B1242432) triterpenoids, focusing on their anti-inflammatory and antioxidant activities. By presenting key experimental data and methodologies, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Dehydroeburicoic acid, a lanostane-type triterpenoid (B12794562) isolated from fungi such as Poria cocos, and its derivatives have emerged as compounds of significant interest due to their diverse biological activities. This guide delves into the nuances of their SAR, offering a clear comparison of their performance based on available experimental data.
Comparative Biological Activities of Lanostane Triterpenoids
The anti-inflammatory potential of dehydroeburicoic acid and its related compounds has been a key area of investigation. The following table summarizes the inhibitory activity of these compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a common assay for assessing anti-inflammatory effects. The IC50 value represents the concentration of the compound required to inhibit 50% of NO production.
| Compound | Modification | IC50 (µM) for NO Inhibition | Reference |
| Dehydroeburicoic acid | - | >100 | [1] |
| 3-O-Acetyl-16α-hydroxydehydrotrametenolic acid | Acetylation and Hydroxylation | 38.8 | [1] |
| Poricoic acid A | Seco-lanostane | 23.4 | [1] |
| Poricoic acid GM | - | 9.73 | [2] |
| Polyporenic acid C | - | 45.3 | [1] |
| 3β-hydroxylanosta-7,9(11),24-trien-21-oic acid | - | 62.7 | [1] |
Lower IC50 values indicate higher potency.
Dual Inhibition Signaling Pathway of Dehydroeburicoic Acid
Dehydroeburicoic acid (DEA) has been identified as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) and Glycogen Synthase Kinase 3β (GSK3β), playing a crucial role in the cellular antioxidant response.[3] This dual-action mechanism provides a promising avenue for therapeutic intervention in diseases associated with oxidative stress, such as alcoholic liver disease.[3]
Caption: Dual inhibitory mechanism of Dehydroeburicoic Acid.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key assays are provided below.
Nitric Oxide (NO) Production Inhibition Assay in RAW264.7 Macrophages
This assay is a standard method to screen for the anti-inflammatory activity of compounds.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators, including nitric oxide (NO). The amount of NO produced can be quantified indirectly by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates its potential anti-inflammatory activity.
Protocol:
-
Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: LPS (1 µg/mL) is added to each well (except for the control group) to induce an inflammatory response.
-
Incubation: The plates are incubated for another 24 hours.
-
Nitrite Quantification:
-
100 µL of cell culture supernatant is transferred to a new 96-well plate.
-
100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added to each well.
-
The plate is incubated at room temperature for 10 minutes.
-
-
Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined from the dose-response curve.[1]
Keap1-Nrf2 Protein-Protein Interaction (PPI) Fluorescence Polarization (FP) Assay
This in vitro assay is used to identify compounds that can disrupt the interaction between Keap1 and Nrf2.
Principle: Fluorescence polarization measures the change in the rotational speed of a fluorescently labeled molecule. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low polarization. When this peptide binds to the larger Keap1 protein, its tumbling slows down, leading to an increase in polarization. A compound that inhibits the Keap1-Nrf2 interaction will displace the fluorescent peptide from Keap1, causing it to tumble freely again and resulting in a decrease in polarization.
Protocol:
-
Reagents: Fluorescently labeled Nrf2 peptide, purified Keap1 protein, and assay buffer.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Compound Addition: Test compounds at various concentrations are added to the wells.
-
Protein and Peptide Addition: A pre-mixed solution of the Keap1 protein and the fluorescently labeled Nrf2 peptide is added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
Data Analysis: The percentage of inhibition is calculated based on the polarization values of the control wells (with and without Keap1). The EC50 value, the concentration of the compound that causes 50% inhibition of the Keap1-Nrf2 interaction, is determined from the dose-response curve.[3]
Conclusion
The structure-activity relationship of dehydroeburicoic acid derivatives and related lanostane triterpenoids presents a compelling area for drug discovery. The data indicates that modifications to the core lanostane structure can significantly impact anti-inflammatory activity. Furthermore, the elucidation of the dual inhibitory mechanism of dehydroeburicoic acid on the Keap1-Nrf2 and GSK3β pathways opens new avenues for the development of therapeutics targeting oxidative stress-related diseases. The provided experimental protocols serve as a valuable resource for researchers aiming to further explore the potential of these natural products. Future studies focusing on the synthesis and biological evaluation of a wider range of dehydroeburicoic acid monoacetate derivatives are warranted to build a more comprehensive SAR model and unlock the full therapeutic potential of this class of compounds.
References
- 1. Bioactivity-guided isolation of anti-inflammatory triterpenoids from the sclerotia of Poria cocos using LPS-stimulated Raw264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New Lanostane-Type Triterpenes with Anti-Inflammatory Activity from the Epidermis of Wolfiporia cocos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide: Dehydroeburicoic Acid vs. Pachymic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of natural product research, triterpenoids from medicinal fungi have emerged as a promising source of novel therapeutic agents. Among these, Dehydroeburicoic acid and Pachymic acid, both lanostane-type triterpenoids, have garnered significant attention for their diverse pharmacological activities. This guide provides a head-to-head comparison of these two compounds, summarizing their known biological effects, mechanisms of action, and supporting experimental data.
Disclaimer: Direct comparative studies between Dehydroeburicoic acid and Pachymic acid are limited. This guide synthesizes available data from independent studies to provide an objective comparison. Furthermore, information on the biological activity of Dehydroeburicoic acid monoacetate is currently scarce in publicly available literature. Therefore, this guide will focus on the parent compound, Dehydroeburicoic acid.
Chemical Structures
| Compound | Chemical Structure |
| Dehydroeburicoic Acid | [Image of Dehydroeburicoic Acid chemical structure] |
| Pachymic Acid | [Image of Pachymic Acid chemical structure] |
Comparative Summary of Biological Activities
| Biological Activity | Dehydroeburicoic Acid | Pachymic Acid |
| Anti-Inflammatory | Yes.[1] Attenuates inflammatory mediators like NO, TNF-α, and IL-1β.[1] | Yes.[2] Inhibits phospholipase A2 and leukotriene B4 release. Reduces expression of IL-1, IL-6, and TNF-α. |
| Antioxidant | Yes.[3] Activates the Keap1-Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[3] | Yes. Possesses antioxidant properties, contributing to its neuroprotective and anti-inflammatory effects.[4] |
| Anti-Cancer | Limited data, though some studies on related compounds suggest potential.[3] | Yes.[2][5][6] Exhibits cytotoxic effects against various cancer cell lines, including lung, pancreatic, and breast cancer.[2][5][6] |
| Hepatoprotective | Yes.[3] Protects against acute hepatic injury by reducing oxidative stress and inflammation.[3] | Limited direct evidence, though its anti-inflammatory and antioxidant effects may confer some protection. |
| Analgesic | Yes.[1] Demonstrated to have pain-relieving effects in preclinical models.[1] | Not a primary reported activity. |
Mechanisms of Action: A Head-to-Head Look
Dehydroeburicoic Acid: A Key Regulator of Oxidative Stress
Dehydroeburicoic acid primarily exerts its protective effects through the activation of the Nrf2 signaling pathway.[3] It acts as a dual inhibitor of Keap1-Nrf2 protein-protein interaction (PPI) and GSK3β, leading to the nuclear translocation of Nrf2 and subsequent upregulation of antioxidant genes.[3]
Pachymic Acid: A Multi-Targeted Anti-Cancer Agent
Pachymic acid's anti-cancer activity is attributed to its ability to modulate multiple signaling pathways. It is known to inhibit the PI3K/Akt and ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[7] Furthermore, it can induce apoptosis through the activation of ROS-dependent JNK and ER stress pathways.[6]
Quantitative Data Summary
| Parameter | Dehydroeburicoic Acid | Pachymic Acid | Reference |
| Anti-inflammatory Activity | |||
| In vivo Paw Edema Reduction | Significant reduction at 4th and 5th hour | Not reported in the same model | [1] |
| Inhibition of NO production | Significant attenuation | Not quantified in the same manner | [1] |
| Cytotoxicity (IC50 values) | |||
| NCI-H23 (Lung Cancer) | Not reported | ~40-80 µM (at 48h) | [5][6] |
| NCI-H460 (Lung Cancer) | Not reported | ~40-80 µM (at 48h) | [5][6] |
| PANC-1 (Pancreatic Cancer) | Not reported | ~20-30 µM (at 24h) | [2] |
| MIA PaCa-2 (Pancreatic Cancer) | Not reported | ~20-30 µM (at 24h) | [2] |
Experimental Protocols
Workflow for Assessing Anti-Inflammatory and Antioxidant Activity
Detailed Methodologies
1. Carrageenan-Induced Paw Edema in Mice (In Vivo Anti-inflammatory Assay) [1]
-
Animals: Male ICR mice (6-8 weeks old).
-
Procedure:
-
Mice are orally administered with the test compound (Dehydroeburicoic Acid or vehicle) one hour before carrageenan injection.
-
1% carrageenan solution (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.
-
Paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group.
-
2. Nitric Oxide (NO) Production Assay (In Vitro Anti-inflammatory Assay) [8]
-
Cell Line: RAW 264.7 macrophage cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound for 1 hour.
-
Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Absorbance is read at 540 nm.
-
3. Cell Viability (Cytotoxicity) Assay (MTT or CCK-8) [5][6]
-
Cell Lines: Relevant cancer cell lines (e.g., NCI-H23, PANC-1).
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated overnight.
-
Cells are treated with various concentrations of the test compound for 24, 48, or 72 hours.
-
MTT or CCK-8 reagent is added to each well and incubated for a specified time.
-
The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).
-
The half-maximal inhibitory concentration (IC50) is calculated.
-
4. Western Blot Analysis for Signaling Pathways [7][9][10]
-
Procedure:
-
Cells are treated with the test compound for the desired time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, Keap1).
-
The membrane is then incubated with an appropriate HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Conclusion
Dehydroeburicoic acid and Pachymic acid are both promising natural triterpenoids with distinct yet overlapping therapeutic potential. Dehydroeburicoic acid stands out for its potent antioxidant and anti-inflammatory effects, primarily mediated through the Nrf2 pathway, making it a strong candidate for conditions associated with oxidative stress and inflammation, such as liver injury. In contrast, Pachymic acid has demonstrated significant anti-cancer properties through the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Further research, including direct head-to-head comparative studies and investigations into the biological activities of derivatives like this compound, is warranted to fully elucidate their therapeutic potential and guide future drug development efforts. This guide serves as a foundational resource for researchers to navigate the current understanding of these two compelling natural compounds.
References
- 1. Analgesic and anti-inflammatory bioactivities of eburicoic acid and dehydroeburicoic acid isolated from Antrodia camphorata on the inflammatory mediator expression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pachymic Acid Inhibits Growth and Induces Apoptosis of Pancreatic Cancer In Vitro and In Vivo by Targeting ER Stress | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pachymic acid induces apoptosis via activating ROS-dependent JNK and ER stress pathways in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Dehydroeburicoic Acid Monoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroeburicoic acid monoacetate (DEMA) is a lanostane (B1242432) triterpenoid (B12794562) isolated from Wolfiporia cocos, a fungus with a history of use in traditional medicine. While direct studies on the synergistic effects of DEMA are currently unavailable in the published literature, compelling evidence from its close analogue, Dehydroeburicoic acid (DEA), suggests a strong potential for DEMA in combination therapies, particularly in oncology. DEA has been identified as a dual inhibitor of the Keap1-Nrf2 protein-protein interaction and Glycogen Synthase Kinase 3β (GSK3β).[1] Inhibition of these pathways has been shown to sensitize cancer cells to conventional chemotherapeutic agents.
This guide provides a framework for evaluating the synergistic effects of DEMA with other compounds. It outlines potential drug combinations based on the known mechanisms of DEA, details the experimental protocols required to quantitatively assess synergy, and provides templates for data presentation and visualization to support researchers in designing and executing robust preclinical studies.
Hypothesized Synergistic Combinations
The dual inhibitory action of DEA on the Keap1-Nrf2 and GSK3β pathways provides a strong rationale for investigating DEMA in combination with various anticancer agents.
1. Combination with Anthracyclines (e.g., Doxorubicin):
-
Rationale: The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response.[2][3][4][5] Many cancer cells exhibit upregulated Nrf2 activity, which contributes to chemoresistance by mitigating the oxidative stress induced by drugs like doxorubicin (B1662922).[2] By inhibiting the Keap1-Nrf2 interaction, DEMA could potentially suppress this protective mechanism, thereby increasing the sensitivity of cancer cells to doxorubicin-induced apoptosis. Several studies have demonstrated that other triterpenoids exhibit synergistic effects when combined with doxorubicin.[6][7][8][9][10]
-
Potential Application: Overcoming doxorubicin resistance in breast cancer, leukemia, and other solid tumors.
2. Combination with Taxanes (e.g., Paclitaxel):
-
Rationale: GSK3β is implicated in the regulation of microtubule dynamics and cell cycle progression. Inhibition of GSK3β has been shown to synergistically enhance the anticancer effects of paclitaxel (B517696) in non-small cell lung cancer models. By targeting GSK3β, DEMA may potentiate the mitotic arrest and apoptotic effects of taxanes.
-
Potential Application: Enhancing the efficacy of paclitaxel in lung, ovarian, and breast cancers.
3. Combination with Platinum-Based Drugs (e.g., Cisplatin):
-
Rationale: Resistance to cisplatin (B142131) is often linked to the cellular capacity to repair DNA damage and detoxify reactive oxygen species. The Nrf2 pathway plays a significant role in these resistance mechanisms. A DEMA-mediated inhibition of Nrf2 activity could lead to increased DNA damage and oxidative stress in cancer cells treated with cisplatin, thereby restoring sensitivity.
-
Potential Application: Reversing cisplatin resistance in various solid tumors.
Data Presentation
To facilitate a clear comparison of the synergistic effects of DEMA with other compounds, all quantitative data should be summarized in a structured tabular format. The following table provides a template for presenting the results of in vitro cytotoxicity assays.
| Cell Line | Compound 1 (DEMA) IC₅₀ (µM) | Compound 2 IC₅₀ (µM) | Combination (DEMA + Cmpd 2) Ratio | Combination IC₅₀ (µM) | Combination Index (CI) | Synergy/Antagonism |
| MCF-7 | Value | Value | Ratio | Value | Value | Synergistic/Additive/Antagonistic |
| A549 | Value | Value | Ratio | Value | Value | Synergistic/Additive/Antagonistic |
| HL-60 | Value | Value | Ratio | Value | Value | Synergistic/Additive/Antagonistic |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
A thorough evaluation of synergistic effects requires rigorous experimental design and standardized protocols. The following methodologies are recommended for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HL-60) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with serial dilutions of DEMA alone, the combination drug alone, and the combination of both at a constant ratio for 48 or 72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ values for each treatment and use these values to determine the Combination Index (CI).
Combination Index (CI) Calculation
The synergistic, additive, or antagonistic effects of the drug combinations can be quantitatively assessed by calculating the Combination Index (CI) using the Chou-Talalay method. The CI is calculated using the following formula:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition of cell growth), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.
Isobologram Analysis
Isobologram analysis provides a graphical representation of drug interactions.
-
Determine IC₅₀: Calculate the IC₅₀ values for DEMA and the combination drug individually.
-
Plot Axes: On a graph, plot the concentration of DEMA on the x-axis and the concentration of the combination drug on the y-axis.
-
Line of Additivity: Draw a straight line connecting the IC₅₀ value of DEMA on the x-axis to the IC₅₀ value of the combination drug on the y-axis. This line represents the expected additive effect.
-
Plot Combination Data: Plot the concentrations of the two drugs that in combination produce 50% inhibition.
-
Interpretation: Data points falling below the line of additivity indicate synergy, points on the line indicate an additive effect, and points above the line indicate antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with DEMA, the combination drug, and the combination of both at their respective IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways potentially modulated by DEMA, based on the known activity of DEA.
Caption: Hypothesized mechanism of DEMA on the Keap1-Nrf2 signaling pathway.
Caption: Hypothesized mechanism of DEMA on the GSK3β signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating drug synergy.
Conclusion and Future Directions
While direct experimental data on the synergistic effects of this compound is lacking, the known inhibitory activities of the closely related Dehydroeburicoic acid on the Keap1-Nrf2 and GSK3β pathways provide a strong scientific basis for investigating DEMA in combination therapies. The protocols and frameworks presented in this guide are intended to facilitate the systematic evaluation of DEMA's synergistic potential. Future studies should also explore the impact of DEMA on other key cancer-related pathways, such as the mTOR pathway, to fully elucidate its therapeutic potential. The successful demonstration of synergy could position DEMA as a valuable component in the development of more effective and targeted cancer treatments.
References
- 1. Dehydroeburicoic Acid, a Dual Inhibitor against Oxidative Stress in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dual functions of the pentacyclic triterpenoid madecassic acid in ameliorating doxorubicin-induced cardiotoxicity and enhancing the antitumor efficacy of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual activity of triterpenoids: apoptotic versus antidifferentiation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marz.kau.edu.sa [marz.kau.edu.sa]
- 9. Interaction of Ganoderma triterpenes with doxorubicin and proteomic characterization of the possible molecular targets of Ganoderma triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dehydroeburicoic Acid Monoacetate
Chemical and Physical Properties
A foundational understanding of a substance's properties is critical for its safe handling and disposal. Below is a summary of the known characteristics of dehydroeburicoic acid monoacetate.
| Property | Value |
| CAS Number | 77035-42-8[1][2] |
| Molecular Formula | C₃₃H₅₀O₄[1][2] |
| Molecular Weight | 510.75 g/mol [1] |
| Physical State | Solid |
| Purity | >98% (via HPLC)[1] |
| Storage Temperature | -20°C to -80°C |
| Solubility | Soluble in DMSO (20 mg/mL)[1] |
Experimental Protocol for Disposal
The following step-by-step protocol is designed to ensure the safe and compliant disposal of this compound waste. This procedure is based on established guidelines for laboratory chemical waste management.[3][4]
1. Personal Protective Equipment (PPE):
-
Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
2. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]
-
Designate a specific, clearly labeled container for solid this compound waste.
3. Containerization of Solid Waste:
-
Place solid this compound waste into a durable, leak-proof container with a secure lid.[5]
-
A high-density polyethylene (B3416737) (HDPE) container is generally suitable for solid organic materials.[6]
-
Ensure the container is compatible with the chemical to prevent degradation or reaction.[5]
4. Labeling of Waste Containers:
-
Clearly label the waste container with "this compound Waste" and include the accumulation start date.[3][5]
-
The label should provide detailed information about the contents to ensure safe handling and disposal.[5]
5. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.
-
Keep waste containers away from heat sources, direct sunlight, and incompatible materials.[5]
-
Ensure containers are kept closed to prevent the release of any potential vapors.
6. Disposal of Empty Containers:
-
To render an empty container non-hazardous, triple-rinse it with a suitable solvent (e.g., ethanol (B145695) or acetone).
-
Collect the rinsate as hazardous liquid waste in a separate, labeled container.[6]
-
After triple-rinsing and allowing the container to dry, deface the original label and dispose of it according to your institution's guidelines for non-hazardous laboratory glass or plastic.[6]
7. Final Disposal:
-
Contact your institution's EHS department or a certified hazardous waste disposal company to arrange for the collection and proper disposal of the this compound waste.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[7]
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby minimizing risks and maintaining regulatory compliance. Always consult your institution's specific safety and disposal guidelines.[5]
References
- 1. This compound | 77035-42-8 | MOLNOVA [molnova.com]
- 2. CAS 77035-42-8 | this compound [phytopurify.com]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. benchchem.com [benchchem.com]
- 7. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
